ML095
Beschreibung
Eigenschaften
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(2-ethylimidazol-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3.ClH/c1-2-13-14-5-6-15(13)8-12(18)9-3-4-10(16)11(17)7-9;/h3-7,16-17H,2,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSPJLHFXSMCCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC(=O)C2=CC(=C(C=C2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135318-57-8 | |
| Record name | 1135318-57-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of ML095 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: ML095 hydrochloride is a potent and selective biochemical tool used in signaling pathway studies. This document provides a detailed overview of its mechanism of action, supported by available quantitative data and a conceptual framework for its experimental application.
Core Mechanism of Action
This compound hydrochloride is a specific inhibitor of Placental Alkaline Phosphatase (PLAP).[1][2] Alkaline phosphatases are a group of hydrolase enzymes responsible for dephosphorylating a variety of molecules, including nucleotides and proteins.[1] There are several isozymes of alkaline phosphatase, notably PLAP, Intestinal Alkaline Phosphatase (IAP), and Tissue Non-specific Alkaline Phosphatase (TNAP).[1] this compound hydrochloride exhibits significant selectivity for PLAP over other isozymes, making it a valuable research tool for elucidating the specific biological functions of PLAP.[1] The precise biological role and natural substrates of PLAP, which is highly expressed in placental tissue, are still under investigation, and this compound serves as a critical probe in these studies.[1][3]
Quantitative Data
The inhibitory activity of this compound has been quantified, demonstrating its potency and selectivity. The following table summarizes the available IC50 values.
| Target Isozyme | IC50 Value |
| Placental Alkaline Phosphatase (PLAP) | 2.1 µM |
| Tissue Non-specific Alkaline Phosphatase (TNAP) | >100 µM |
| Intestinal Alkaline Phosphatase (IAP) | 53 µM |
This data indicates that this compound has a greater than 25-fold selectivity for PLAP over IAP and TNAP.[1]
Experimental Protocols
While specific, detailed experimental protocols for the use of this compound hydrochloride are often assay-dependent, a general methodology for assessing its inhibitory activity on PLAP can be outlined based on the referenced high-throughput screening (HTS) assays.
Luminescent High-Throughput Screening (HTS) Assay for PLAP Inhibition:
-
Reagent Preparation:
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent, such as DMSO.
-
Prepare a solution of recombinant human PLAP enzyme in an appropriate assay buffer.
-
Prepare a luminescent substrate for alkaline phosphatase.
-
-
Assay Procedure:
-
Dispense the PLAP enzyme solution into the wells of a microplate.
-
Add varying concentrations of this compound hydrochloride to the wells to generate a dose-response curve. Include a vehicle control (DMSO) and a positive control (a known PLAP inhibitor, if available).
-
Incubate the plate for a predetermined period to allow for the binding of the inhibitor to the enzyme.
-
Initiate the enzymatic reaction by adding the luminescent substrate to each well.
-
Incubate the plate to allow the enzymatic reaction to proceed.
-
Measure the luminescence signal from each well using a plate reader. The signal intensity is proportional to the PLAP activity.
-
-
Data Analysis:
-
Calculate the percent inhibition of PLAP activity for each concentration of this compound hydrochloride relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Mandatory Visualizations
The following diagrams illustrate the mechanism of action and a generalized experimental workflow for this compound hydrochloride.
Caption: Inhibition of PLAP by this compound Hydrochloride.
Caption: Generalized workflow for a PLAP inhibition assay.
References
ML095: A Specific Inhibitor of Placental Alkaline Phosphatase (PLAP) - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Placental alkaline phosphatase (PLAP) is a membrane-bound, heat-stable enzyme highly expressed in the placenta, particularly during the third trimester. While its precise physiological role remains under investigation, PLAP is a well-established tumor marker, especially in seminoma and ovarian cancers. The development of specific inhibitors for PLAP is crucial for elucidating its biological functions and for exploring its therapeutic potential. This technical guide provides an in-depth overview of ML095 (CID-25067483), a potent and selective small molecule inhibitor of PLAP, intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry.
Core Compound Properties
This compound is a biochemical inhibitor of PLAP identified through a high-throughput screening campaign. Its development was driven by the need for a selective chemical probe to differentiate the function of PLAP from other alkaline phosphatase isozymes, such as tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP).
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory activity of this compound against human alkaline phosphatase isozymes has been characterized, demonstrating significant selectivity for PLAP. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Isozyme | Target Name | IC50 (µM) | Selectivity vs. PLAP |
| Placental Alkaline Phosphatase | PLAP | 2.1 - 3.7 | - |
| Tissue-Nonspecific Alkaline Phosphatase | TNAP | >100 | >27-fold |
| Intestinal Alkaline Phosphatase | IAP | 53 - >100 | >14-fold |
Data compiled from multiple sources. The range in IC50 values may be attributed to variations in assay conditions.
Experimental Protocols
Luminescent High-Throughput Screening (HTS) Assay for PLAP Inhibition
This protocol describes the biochemical assay used for the primary screening and confirmation of PLAP inhibitors like this compound.[1][2][3]
a) Materials and Reagents:
-
PLAP Enzyme: Recombinant human placental alkaline phosphatase.
-
Substrate: CDP-Star® (a chemiluminescent substrate for alkaline phosphatase).
-
Assay Buffer: 100 mM Diethanolamine (DEA), pH 9.8, 1.0 mM MgCl₂, 0.02 mM ZnCl₂.
-
Compound Plates: 384-well white, small volume plates.
-
Control Inhibitor: 1 mM TCEP (Tris(2-carboxyethyl)phosphine) as a positive control for inhibition.
-
Vehicle Control: 10% DMSO in water.
b) Assay Procedure:
-
Compound Dispensing: 4 µL of test compounds (at 100 µM in 10% DMSO for primary screening) are dispensed into the wells of a 384-well plate.
-
Enzyme Addition: 8 µL of PLAP working solution (diluted in assay buffer) is added to all wells.
-
Substrate Addition: 8 µL of CDP-Star® working solution is added to all wells to initiate the enzymatic reaction.
-
Incubation: The plate is incubated for 30 minutes at room temperature.
-
Luminescence Reading: Luminescence is measured using a plate reader (e.g., PerkinElmer Envision).
c) Final Assay Concentrations:
-
PLAP: 1/16000 dilution
-
CDP-Star®: 85 µM
-
Test Compound: 20 µM (for primary screening)
-
DMSO: 2%
d) Dose-Response Confirmation:
For confirmed hits, a 10-point dose-response curve is generated using a 2-fold serial dilution of the compound in 100% DMSO, which is then diluted to a 10% DMSO solution for the assay.
Synthesis of this compound
The synthesis of this compound (1-(3,4-dihydroxyphenyl)-2-(2-ethyl-1H-imidazol-1-yl)-ethanone) is achieved through the following procedure[1]:
-
To a solution of 2-chloro-3',4'-dihydroxyacetophenone (0.27 mmol) in 1 mL of dioxane, add 2-ethylimidazole (0.27 mmol).
-
The reaction mixture is stirred, and the product, this compound, is formed.
Visualizations: Workflows and Pathways
Experimental Workflow: From HTS to Probe Characterization
The following diagram illustrates the typical workflow for identifying and characterizing a chemical probe like this compound.
Proposed Mechanism of Action of Placental Alkaline Phosphatase
While the specific signaling pathways involving PLAP are not yet fully elucidated, its fundamental enzymatic activity is the hydrolysis of phosphate monoesters. This compound acts by inhibiting this catalytic process.
Application of this compound in Research and Drug Development
This compound serves as a critical tool for several research applications:
-
Elucidating the Biological Function of PLAP: By selectively inhibiting PLAP, researchers can study its role in various cellular processes without the confounding effects of inhibiting other alkaline phosphatase isozymes.
-
Target Validation: In disease models where PLAP is upregulated (e.g., certain cancers), this compound can be used to assess whether inhibition of PLAP activity has a therapeutic effect, thus validating it as a potential drug target.
-
Assay Development: this compound can be used as a reference inhibitor in the development and validation of new assays for PLAP activity.
-
Understanding Drug-Target Interactions: As a well-characterized inhibitor, this compound can be used in structural biology studies to understand the binding interactions within the active site of PLAP, which can inform the design of next-generation inhibitors.
Future Directions
While this compound is a valuable biochemical tool, further research is needed to fully characterize its properties and expand its utility. Key areas for future investigation include:
-
Cell-Based Assays: The development and validation of cell-based assays to assess the effect of this compound on PLAP activity in a cellular context are crucial. This will help to understand its cell permeability and on-target effects in a more physiologically relevant system.
-
Determination of Binding Kinetics: Characterizing the binding kinetics of this compound (e.g., determining the Ki value, and on and off rates) will provide a more detailed understanding of its interaction with PLAP.
-
In Vivo Studies: Evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in animal models will be necessary to assess its potential for in vivo applications.
Conclusion
This compound is a potent and selective inhibitor of placental alkaline phosphatase, making it an indispensable tool for the scientific community. Its availability provides a much-needed chemical probe to dissect the biological functions of PLAP and to explore its role in disease. The data and protocols presented in this guide are intended to facilitate the use of this compound in advancing our understanding of this important enzyme and to aid in the development of novel therapeutics.
References
- 1. Placental Alkaline Phosphatase (PLAP) Luminescent HTS assay - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Placental Alkaline Phosphatase (PLAP) Luminescent HTS assay - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. AID 1512 - Luminescent assay for HTS discovery of chemical inhibitors of placental alkaline phosphatase confirmation - PubChem [pubchem.ncbi.nlm.nih.gov]
The Biological Function of Placental Alkaline Phosphatase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Placental alkaline phosphatase (PLAP), a glycosylphosphatidylinositol (GPI)-anchored dimeric metalloenzyme, is predominantly expressed in the placenta during pregnancy and ectopically in various malignancies, including ovarian, testicular, and lung cancers.[1] Its role as a tumor marker is well-established, and its restricted expression profile in healthy tissues makes it an attractive target for therapeutic intervention. This technical guide provides an in-depth exploration of the biological functions of PLAP and the known and potential consequences of its inhibition. We delve into the molecular mechanisms, experimental methodologies to study its inhibition, and the potential signaling pathways affected. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in oncology, reproductive biology, and drug development.
Introduction to Placental Alkaline Phosphatase (PLAP)
PLAP, encoded by the ALPP gene, is a member of the alkaline phosphatase family of enzymes that catalyze the hydrolysis of phosphomonoesters at an alkaline pH.[1] It is a heat-stable, membrane-bound glycoprotein primarily located on the surface of syncytiotrophoblasts in the placenta.[2] While its precise physiological role in the placenta remains to be fully elucidated, it is thought to be involved in various processes, including nutrient transport and fetal development.[2][3]
Beyond its placental expression, PLAP is frequently re-expressed in various cancers, making it a valuable oncodevelopmental antigen.[4][5] This tumor-associated expression has positioned PLAP as a biomarker for diagnosis and prognosis and as a promising target for novel anti-cancer therapies.[4] The inhibition of PLAP's enzymatic activity is a key strategy being explored to disrupt its potential contributions to tumor growth and survival.
Known and Potential Biological Functions of PLAP Inhibition
The primary function of PLAP is dephosphorylation, and its inhibition is expected to lead to a hyperphosphorylated state of its substrates. While the specific endogenous substrates of PLAP in a cancerous context are not fully identified, the consequences of inhibiting its activity are being actively investigated.
Putative Impact on Cellular Signaling
Given that protein phosphorylation is a cornerstone of cellular signal transduction, inhibiting a phosphatase like PLAP is likely to have significant downstream effects on key signaling pathways that regulate cell proliferation, survival, and differentiation.
-
PI3K/Akt Signaling Pathway: Co-expression analyses have suggested a potential link between ALPP expression and the PI3K-Akt signaling pathway.[6][7] This pathway is a critical regulator of cell survival, growth, and proliferation. It is hypothesized that PLAP may dephosphorylate key components of this pathway or its downstream effectors. Inhibition of PLAP could, therefore, lead to sustained phosphorylation and activation of pro-survival signals, although counter-regulatory mechanisms may also be triggered.
-
MAPK/ERK Signaling Pathway: The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. As with the PI3K/Akt pathway, it is plausible that PLAP could regulate this pathway through dephosphorylation of its components. Inhibition of PLAP might, therefore, modulate ERK signaling, though direct experimental evidence is currently limited.
Effects on Cell Growth and Proliferation
Studies have suggested an inverse relationship between PLAP activity and the rate of cell growth in some cancer cell lines.[8] This indicates that higher PLAP activity may be associated with slower proliferation. Consequently, inhibiting PLAP could potentially lead to an increase in cell proliferation. However, the context-dependent nature of cellular signaling suggests that the outcome of PLAP inhibition on cell growth is likely to be complex and may vary between different cancer types and their specific genetic backgrounds.
Role in Tumor Microenvironment and Invasion
PLAP is a membrane-bound enzyme, placing it at the interface between the cancer cell and its microenvironment. It may play a role in cell-cell and cell-matrix interactions. One study has implicated PLAP in the internalization of Trypanosoma cruzi into cells, a process involving the rearrangement of the actin cytoskeleton, suggesting a potential role for PLAP in cellular invasion and motility.[9] Inhibition of PLAP could, therefore, potentially impact the invasive capacity of cancer cells.
Quantitative Data on PLAP Inhibition
The development of specific and potent inhibitors of PLAP has enabled the quantitative assessment of its inhibition.
| Inhibitor | Target | IC50 | Selectivity | Reference |
| PLAP-IN-1 | PLAP | 32 nM | No detectable inhibition of TNAP | [10] |
| L-Phenylalanine | PLAP | Varies with substrate and pH | Uncompetitive inhibitor | [11] |
| L-Leucine containing peptides | PLAP | Varies with peptide sequence | Varies |
Table 1: Potency of Selected PLAP Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) of known PLAP inhibitors. TNAP: Tissue-Nonspecific Alkaline Phosphatase.
Experimental Protocols
A variety of experimental techniques are employed to study the biological function of PLAP and the effects of its inhibition.
PLAP Activity Assay (Luminescent)
This protocol is adapted from a high-throughput screening assay for PLAP inhibitors.[1][12][13]
Materials:
-
Recombinant PLAP protein
-
Assay Buffer: 250 mM DEA, pH 9.8, 2.5 mM MgCl₂, and 0.05 mM ZnCl₂
-
CDP-Star (ready-to-use) chemiluminescent substrate
-
PLAP inhibitor (e.g., PLAP-IN-1)
-
384-well white small volume plates
Procedure:
-
Prepare serial dilutions of the PLAP inhibitor in 10% DMSO.
-
Dispense 4 µL of the inhibitor dilutions into the wells of a 384-well plate.
-
Prepare a PLAP working solution by diluting the recombinant PLAP protein in the assay buffer (e.g., 1/6400 dilution).
-
Add 8 µL of the PLAP working solution to each well.
-
Add 8 µL of the CDP-Star substrate solution to each well.
-
Incubate the plate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
This protocol provides a general framework for assessing changes in protein phosphorylation upon PLAP inhibition.[3][14][15]
Materials:
-
PLAP-expressing cancer cell line (e.g., HeLa, JEG-3)
-
PLAP inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting membranes
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with the PLAP inhibitor at various concentrations for a specified time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell viability as an indicator of cell proliferation.[16]
Materials:
-
PLAP-expressing cancer cell line
-
PLAP inhibitor
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach overnight.
-
Treat cells with serial dilutions of the PLAP inhibitor.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo efficacy of a PLAP inhibitor.[17][18][19][20]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
PLAP-expressing cancer cell line
-
PLAP inhibitor formulated for in vivo administration
-
Matrigel (optional)
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of the mice. Matrigel may be mixed with the cells to improve tumor take rate.
-
Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = 0.5 x length x width²).
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the PLAP inhibitor to the treatment group according to the desired dosing schedule (e.g., daily intraperitoneal injection or oral gavage). The control group receives the vehicle.
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Experimental Workflows
Conclusion and Future Directions
The inhibition of placental alkaline phosphatase represents a promising strategy for the development of novel therapeutics, particularly in the context of cancer. While its role as a tumor marker is well-documented, the precise biological consequences of inhibiting its enzymatic activity are still under investigation. This guide has provided an overview of the current understanding of PLAP function and the methodologies used to study its inhibition.
Future research should focus on unequivocally identifying the endogenous substrates of PLAP in cancer cells to better understand the direct downstream effects of its inhibition. The application of quantitative proteomics and phosphoproteomics will be instrumental in elucidating the specific signaling pathways that are modulated. Furthermore, the development of more potent and selective PLAP inhibitors will be crucial for advancing our understanding of its biological role and for translating these findings into clinical applications. The in-depth characterization of the effects of PLAP inhibition on cell proliferation, apoptosis, migration, and invasion in a variety of cancer models will provide a more complete picture of its therapeutic potential.
References
- 1. Placental Alkaline Phosphatase (PLAP) Luminescent HTS assay - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. Growth factor-like effects of placental alkaline phosphatase in human fetus and mouse embryo fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Placental Alkaline Phosphatase Expression as A Potential Target of Solid Tumors Immunotherapy by Using Gene and Protein Expression Repositories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The significance of placental and placental-like alkaline phosphatases in tumor biology and their potential use in clinical practice | Semantic Scholar [semanticscholar.org]
- 6. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (SBI-425), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Studies on alkaline phosphatase. Inhibition of human-placental phosphoryl phosphatase by L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MLS 0038949 | TNAP inhibitor | Probechem Biochemicals [probechem.com]
- 13. Placental alkaline phosphatase (PLAP) Blocking Peptide | FabGennix [fabgennix.com]
- 14. Specific Inhibitor of Placental Alkaline Phosphatase Isolated from a DNA-Encoded Chemical Library Targets Tumor of the Female Reproductive Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An in vivo mouse reporter gene (human secreted alkaline phosphatase) model to monitor ovarian tumor growth and response to therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Placental Alkaline Phosphatase (PLAP): Is it exclusively placental? - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Evaluating the Selectivity of Alkaline Phosphatase Inhibitors
Disclaimer: No specific public domain data was found for a compound designated "ML095" as an inhibitor of placental alkaline phosphatase (PLAP), tissue-nonspecific alkaline phosphatase (TNAP), or intestinal alkaline phosphatase (IAP). The following guide provides a comprehensive framework and detailed methodologies for assessing the selectivity of any given alkaline phosphatase inhibitor, using hypothetical data for illustrative purposes. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Alkaline Phosphatase Isozymes and the Importance of Selectivity
Alkaline phosphatases (APs) are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at a basic pH optimum. In humans, four main isozymes have been identified: tissue-nonspecific alkaline phosphatase (TNAP), intestinal alkaline phosphatase (IAP), placental alkaline phosphatase (PLAP), and germ cell alkaline phosphatase (GCAP). While TNAP is ubiquitously expressed, the other isozymes are tissue-specific.[][2][3][4] The distinct physiological roles of these isozymes necessitate the development of selective inhibitors for therapeutic applications. For instance, TNAP is crucial for bone mineralization, while IAP plays a role in gut mucosal defense.[5][6][7] Therefore, a selective inhibitor is critical to target a specific isozyme without causing off-target effects.
This guide outlines the core experimental protocols and data presentation standards for determining the selectivity of a compound, hypothetically termed "this compound," for PLAP over TNAP and IAP.
Quantitative Data Presentation
Clear and concise presentation of quantitative data is paramount for assessing inhibitor selectivity. The following tables provide a template for summarizing key inhibitory metrics.
Table 1: Inhibitory Potency (IC50) of this compound against Alkaline Phosphatase Isozymes
| Isozyme | Target | IC50 (nM) |
| Human | PLAP | 50 |
| Human | TNAP | 5,000 |
| Human | IAP | 10,000 |
Table 2: Selectivity Ratios of this compound
| Comparison | Selectivity Ratio (IC50 Fold-Difference) |
| TNAP / PLAP | 100-fold |
| IAP / PLAP | 200-fold |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following protocols describe the key assays for determining the potency and selectivity of alkaline phosphatase inhibitors.
General Alkaline Phosphatase Activity Assay (Colorimetric)
This protocol outlines a common method for measuring ALP activity, which can be adapted for inhibitor screening.[8]
-
Principle: Alkaline phosphatase catalyzes the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), a yellow-colored product. The rate of pNP formation, measured by absorbance at 405 nm, is directly proportional to the ALP activity.[8]
-
Materials:
-
Purified human PLAP, TNAP, and IAP enzymes
-
Assay Buffer: 1 M Diethanolamine (DEA) buffer, pH 9.8, containing 0.5 mM MgCl2[8]
-
Substrate: p-Nitrophenyl phosphate (pNPP) solution[8]
-
Test compound (e.g., this compound) stock solutions in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of the purified ALP isoenzyme to each well.[8]
-
Add the test compound dilutions to the wells and incubate for a pre-determined time at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the pNPP substrate to each well.
-
Measure the absorbance at 405 nm at regular intervals to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Determination of Kinetic Parameters (e.g., Ki)
To understand the mechanism of inhibition, kinetic studies are performed.
-
Principle: By measuring the reaction rates at varying substrate and inhibitor concentrations, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor constant (Ki) can be determined.
-
Procedure:
-
Perform the general ALP activity assay with a range of fixed inhibitor concentrations and varying substrate (pNPP) concentrations.
-
Measure the initial reaction velocities for each condition.
-
Plot the data using methods such as Lineweaver-Burk or Michaelis-Menten kinetics to determine the kinetic parameters (Km, Vmax) in the presence and absence of the inhibitor.
-
Calculate the Ki value based on the observed changes in Km and Vmax.
-
Visualizations
Diagrams are essential for illustrating complex biological processes and experimental workflows.
Caption: Experimental workflow for determining inhibitor selectivity.
Caption: Simplified PLAP signaling pathway and inhibition.
References
- 2. Alkaline Phosphatase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A Selective Murine Intestinal Alkaline Phosphatase (muIAP) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Selective Murine Intestinal Alkaline Phosphatase (muIAP) Inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Identification of a Selective Inhibitor of Murine Intestinal Alkaline Phosphatase (ML260) by Concurrent Ultra-High Throughput Screening against Human and Mouse Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of tissue-nonspecific alkaline phosphatase protects against medial arterial calcification and improved survival probability in the CKD-MBD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Functional co-operativity of Tissue-Nonspecific Alkaline Phosphatase (TNAP) and PHOSPHO1 during initiation of Skeletal Mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
ML095 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML095 hydrochloride is a potent and selective small molecule inhibitor of Placental Alkaline Phosphatase (PLAP), an enzyme of significant interest in developmental biology and oncology. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological characteristics of this compound hydrochloride. It includes a summary of the high-throughput screening (HTS) assay that led to its discovery and discusses the current understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers utilizing this compound hydrochloride in their studies.
Molecular Structure and Physicochemical Properties
This compound hydrochloride, with the chemical name 1-(3,4-dihydroxyphenyl)-2-(2-ethyl-1H-imidazol-1-yl)-ethanone, monohydrochloride, is a catechol-derived compound. Its structure is characterized by a dihydroxyphenyl group linked to an ethyl-imidazole moiety.
Table 1: Molecular and Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C13H14N2O3・HCl | [1] |
| Molecular Weight | 282.7 g/mol | [1] |
| CAS Number | 1135318-57-8 | [1] |
| Synonyms | CID-25067483, MLS-0315848 | [1][2] |
| Appearance | Crystalline solid | [1] |
| Solubility | ≤10 mg/mL in DMSO | [1] |
| 4 mg/mL (14.15 mM) in DMSO (sonication recommended) | [3] | |
| 1 mg/mL (3.54 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (in vivo formulation) | [3] | |
| Storage | Store at -20°C | [1] |
| Purity | ≥98% | [1] |
Pharmacological Properties
This compound hydrochloride is a specific inhibitor of Placental Alkaline Phosphatase (PLAP).[1] Alkaline phosphatases are a group of enzymes that remove phosphate groups from various molecules.[2] There are several isozymes, including PLAP, Tissue-Nonspecific Alkaline Phosphatase (TNAP), and Intestinal Alkaline Phosphatase (IAP).[2] this compound demonstrates significant selectivity for PLAP over other isozymes.[1]
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Selectivity vs. PLAP | Source |
| PLAP | 2.1 | - | [1] |
| TNAP | >100 | >47-fold | [1] |
| IAP | 53 | ~25-fold | [1] |
The high selectivity of this compound makes it a valuable chemical probe for investigating the biological functions of PLAP, which are currently not well understood.[1]
Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound has not been fully elucidated, but it is known to be a biochemical inhibitor of PLAP.[1] The catechol moiety of the molecule is believed to be crucial for its inhibitory activity against alkaline phosphatases.[4]
PLAP is a membrane-bound enzyme, and its physiological role is still under investigation.[5] As such, a definitive signaling pathway directly modulated by PLAP and consequently inhibited by this compound is not well-established. However, by inhibiting PLAP, this compound is expected to interfere with dephosphorylation events at the cell surface, which could impact various cellular processes.
The inhibition of PLAP by this compound can be visualized as a direct interaction leading to the blockade of substrate dephosphorylation.
Experimental Protocols
This compound was identified through a quantitative high-throughput screening (qHTS) campaign. The following is a summary of the luminescent HTS assay protocol used for the discovery of this compound as a PLAP inhibitor.
Luminescent HTS Assay for PLAP Inhibition
This assay measures the activity of PLAP by quantifying the amount of inorganic phosphate produced from the dephosphorylation of a substrate.
-
Principle: The assay utilizes a bioluminescent reporter system where the signal is inversely proportional to the amount of inorganic phosphate generated by PLAP.
-
Reagents:
-
Recombinant human PLAP enzyme
-
Substrate (e.g., a phosphopeptide)
-
Reagents for the detection of inorganic phosphate (e.g., a phosphate sensor and a luciferase-based reporter system)
-
Assay buffer
-
Test compounds (including this compound) and controls (e.g., DMSO as a negative control).
-
-
General Procedure:
-
Dispense a small volume of the test compound solution in DMSO into a multi-well assay plate.
-
Add the PLAP enzyme solution to each well and incubate for a defined period to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Incubate the reaction mixture at a controlled temperature to allow for substrate dephosphorylation.
-
Stop the reaction and add the detection reagents.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound by comparing the signal in the test wells to the signals from the positive and negative controls.
-
For active compounds, perform dose-response experiments to determine the IC50 value.
-
Conclusion
This compound hydrochloride is a well-characterized, potent, and selective inhibitor of PLAP. Its specificity makes it an invaluable tool for researchers investigating the biological and pathological roles of this enzyme. The information provided in this technical guide, including its molecular properties, pharmacological data, and the principles of the assay used for its discovery, should facilitate the design and interpretation of experiments utilizing this important chemical probe. Further research is warranted to fully elucidate the mechanism of action of this compound and the downstream consequences of PLAP inhibition in various biological systems.
References
- 1. Placental Alkaline Phosphatase (PLAP) Luminescent HTS assay - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. ML-095 hydrochloride | Phospholipase | TargetMol [targetmol.com]
- 4. Placental Alkaline Phosphatase (PLAP) Luminescent HTS assay - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Placental Alkaline Phosphatase Isozymes | Center for Academic Research and Training in Anthropogeny (CARTA) [carta.anthropogeny.org]
Understanding the Enzymatic Activity of Placental Alkaline Phosphatase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Placental alkaline phosphatase (PLAP) is a glycosylphosphatidylinositol (GPI)-anchored, dimeric, zinc- and magnesium-containing metalloenzyme predominantly expressed in the syncytiotrophoblasts of the placenta during pregnancy.[1][2][3][4] It belongs to a family of alkaline phosphatase isoenzymes that catalyze the hydrolysis of phosphomonoesters at an alkaline pH optimum, releasing inorganic phosphate and an alcohol.[1][5] Beyond its established role in pregnancy, PLAP has garnered significant interest as a tumor marker, particularly in gynecological and testicular cancers, and is a subject of ongoing research for its potential roles in cellular signaling and development.[6][7][8] This technical guide provides an in-depth exploration of the enzymatic activity of PLAP, offering detailed experimental protocols and quantitative data to support research and drug development endeavors.
Molecular Structure and Active Site
Human placental alkaline phosphatase is a homodimeric enzyme.[4] Each monomer contains a sophisticated active site featuring two zinc ions (Zn1 and Zn2) and one magnesium ion (Mg2+), which are essential for its catalytic activity.[1][9] The catalytic mechanism proceeds through the formation of a covalent phosphoserine intermediate.[5] Specifically, the Zn2 ion is proposed to activate the catalytic serine residue for nucleophilic attack on the phosphate group of the substrate, while the Zn1 ion stabilizes the leaving group. Subsequently, the Zn1 ion activates a water molecule to hydrolyze the phosphoserine intermediate, releasing inorganic phosphate.[5]
Enzymatic Kinetics and Substrate Specificity
PLAP exhibits broad substrate specificity, hydrolyzing a variety of phosphate monoesters.[10] The most commonly used substrate for in vitro assays is p-nitrophenyl phosphate (pNPP), which upon hydrolysis yields a yellow-colored product, p-nitrophenol, that can be quantified spectrophotometrically.[11][12][13]
Optimal Conditions for Enzymatic Activity
The catalytic efficiency of PLAP is highly dependent on the reaction conditions. The optimal pH for PLAP activity is in the alkaline range, typically around pH 8.5 to 10.5.[14][15] The optimal temperature for human PLAP is generally near 37°C.[16] However, it is noteworthy for its remarkable heat stability compared to other alkaline phosphatase isoenzymes, a characteristic that can be exploited for its specific measurement in mixed samples.[1][17]
Quantitative Data on PLAP Activity
The following table summarizes key quantitative parameters related to the enzymatic activity of human placental alkaline phosphatase.
| Parameter | Value | Substrate / Conditions | Reference |
| Optimal pH | 8.5 - 10.5 | p-Nitrophenyl phosphate | [14][15] |
| Optimal Temperature | ~37°C | Various | [16] |
| Michaelis Constant (Km) | Decreases with increasing temperature (typically half at 37°C compared to 25°C) | p-Nitrophenyl phosphate | [18] |
| Inhibitors | L-Phenylalanine, L-Leucine containing peptides, Levamisole, specific small molecules | Various | [7][9][19][20][21] |
| Activators | ATP (in placental plasma membranes) | p-Nitrophenyl phosphate | [22] |
Experimental Protocols
Measurement of PLAP Activity using p-Nitrophenyl Phosphate (pNPP)
This protocol describes a standard colorimetric assay for determining the enzymatic activity of PLAP.
Materials:
-
PLAP enzyme source (e.g., purified enzyme, cell lysate, serum)
-
Assay Buffer: 100 mM Diethanolamine (DEA) buffer, pH 9.8, containing 1.0 mM MgCl₂ and 0.02 mM ZnCl₂[20]
-
Substrate Solution: p-Nitrophenyl phosphate (pNPP) solution in Assay Buffer. The final concentration in the reaction mixture should be optimized based on the Km of the enzyme.
-
Stop Solution: 3 M NaOH
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
-
Incubator set to 37°C
Procedure:
-
Prepare Reagents: Prepare the Assay Buffer, Substrate Solution, and Stop Solution.
-
Sample Preparation: Prepare serial dilutions of the PLAP enzyme source in Assay Buffer.
-
Reaction Setup:
-
Add 50 µL of each enzyme dilution to the wells of a 96-well microplate.
-
Include a blank control containing 50 µL of Assay Buffer without the enzyme.
-
-
Initiate Reaction: Add 50 µL of the Substrate Solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction remains within the linear range.
-
Stop Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction. The addition of NaOH will also enhance the yellow color of the p-nitrophenol product.
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of each sample.
-
Calculate the rate of the reaction (e.g., in µmol of p-nitrophenol produced per minute) using the molar extinction coefficient of p-nitrophenol (18,000 M⁻¹cm⁻¹ at 405 nm under alkaline conditions).[13]
-
Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.
-
Visualizing PLAP-Related Processes
Enzymatic Reaction of PLAP with pNPP
Caption: Catalytic cycle of PLAP with pNPP as a substrate.
General Workflow for PLAP Activity Assay
Caption: A typical experimental workflow for measuring PLAP activity.
Role in Signaling and Clinical Relevance
While the precise physiological role of PLAP is not fully elucidated, it is implicated in various cellular processes. Its expression is tightly regulated during pregnancy, and altered levels have been associated with pregnancy complications.[3] In oncology, PLAP is a well-established tumor marker, particularly for seminomas and ovarian cancers.[6][8] Its ectopic expression in malignant tissues makes it a target for diagnostic assays and potentially for targeted therapies.[6][7] The dephosphorylation activity of PLAP may modulate signaling pathways by altering the phosphorylation state of key signaling molecules, although the specific endogenous substrates and pathways are still under investigation.
Conclusion
Placental alkaline phosphatase is a multifaceted enzyme with significant implications in both physiological and pathological contexts. A thorough understanding of its enzymatic activity, including its kinetics, substrate specificity, and inhibition, is crucial for researchers and drug development professionals. The standardized protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the biological functions of PLAP and for the development of novel diagnostic and therapeutic strategies targeting this important enzyme.
References
- 1. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Placental Alkaline Phosphatase Isozymes | Center for Academic Research and Training in Anthropogeny (CARTA) [carta.anthropogeny.org]
- 4. Alkaline phosphatase - Wikipedia [en.wikipedia.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Placental alkaline phosphatase (PALP) | Research Starters | EBSCO Research [ebsco.com]
- 7. Specific Inhibitor of Placental Alkaline Phosphatase Isolated from a DNA-Encoded Chemical Library Targets Tumor of the Female Reproductive Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] The significance of placental and placental-like alkaline phosphatases in tumor biology and their potential use in clinical practice | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Possible kinetic mechanism of human placental alkaline phosphatase in vivo as implemented in reverse micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. neb.com [neb.com]
- 14. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sciencing.com [sciencing.com]
- 17. [Determination of serum activity of placental alkaline phosphatase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Structural studies of human placental alkaline phosphatase in complex with functional ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Placental Alkaline Phosphatase (PLAP) Luminescent HTS assay - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Inhibition of human placental-type alkaline phosphatase variants by peptides containing L-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Stimulation by ATP of alkaline phosphatase in placental plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of ML095 as a PLAP Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development of ML095, a selective inhibitor of Placental Alkaline Phosphatase (PLAP). This document details the quantitative biochemical data, experimental methodologies, and the logical workflow that led to the identification of this important chemical probe.
Introduction to Placental Alkaline Phosphatase (PLAP)
Placental Alkaline Phosphatase (PLAP) is a member of the alkaline phosphatase family of enzymes, which are responsible for removing phosphate groups from various molecules such as nucleotides and proteins.[1] In humans, there are four isozymes of alkaline phosphatase: tissue-nonspecific (TNAP), intestinal (IAP), germ cell (GCAP), and placental (PLAP).[2] PLAP is highly expressed in primate placental tissue, but its precise biological function remains an area of active investigation.[1][3] Notably, PLAP-like enzymes are often detected in the serum of patients with certain cancers, particularly testicular tumors like seminoma, making it a relevant biomarker and a potential therapeutic target.[1][3][4] The development of potent and selective inhibitors of PLAP is crucial for elucidating its physiological and pathological roles.[3][4] this compound (also identified as CID-25067483) emerged from these efforts as a valuable chemical tool for studying PLAP biology.[1][3]
Discovery of this compound: A High-Throughput Screening Approach
This compound was identified through a large-scale high-throughput screening (HTS) campaign designed to discover novel inhibitors of PLAP.[3] The screening utilized a luminescent assay to measure PLAP activity, enabling the rapid testing of a large chemical library. The overall workflow for the discovery and confirmation of this compound is depicted below.
Quantitative Data and Selectivity Profile
This compound was characterized by its inhibitory potency (IC50) against PLAP and its selectivity against other alkaline phosphatase isozymes, namely Tissue-Nonspecific Alkaline Phosphatase (TNAP) and Intestinal Alkaline Phosphatase (IAP). The quantitative data are summarized in the table below.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound | PLAP | 2.1 | [1] |
| This compound | TNAP | >100 | [1] |
| This compound | IAP | 53 | [1] |
The data clearly demonstrates that this compound is a potent inhibitor of PLAP with significant selectivity over TNAP and moderate selectivity over IAP. This selectivity is a key attribute that makes this compound a valuable research tool.
Experimental Protocols
Detailed methodologies for the key experiments in the discovery and characterization of this compound are provided below.
This protocol was adapted from the primary screening assay that led to the discovery of this compound.[1][3][5]
-
Objective: To identify compounds that inhibit PLAP activity from a large chemical library.
-
Principle: The assay measures the dephosphorylation of a chemiluminescent substrate, CDP-Star®, by PLAP. The resulting product generates a light signal that is proportional to enzyme activity. Inhibitors will reduce the light output.
-
Materials:
-
PLAP enzyme
-
CDP-Star® substrate (New England Biolabs)
-
Assay Buffer: 250 mM Diethanolamine (DEA), pH 9.8, 2.5 mM MgCl₂, 0.05 mM ZnCl₂
-
Positive Control: TCEP (tris(2-carboxyethyl)phosphine)
-
Plates: Greiner 384-well white small volume plates
-
Instrumentation: Plate dispenser (e.g., WellMate), luminometer
-
-
Procedure:
-
Compound Plating: Dispense 4 µL of 100 µM test compounds in 10% DMSO into columns 3-24 of a 384-well plate.
-
Control Plating: Dispense 4 µL of a 5 mM TCEP working solution (in 10% DMSO) into column 1 for the positive control (maximum inhibition). Dispense 4 µL of 10% DMSO into column 2 for the negative control (no inhibition).
-
Enzyme Addition: Prepare a fresh 1/6400 dilution of the PLAP enzyme stock in Assay Buffer. Using a bulk dispenser, add 8 µL of this PLAP working solution to all wells of the plate.
-
Substrate Addition: Prepare a 212.5 µM CDP-Star® working solution in water. Using a bulk dispenser, add 8 µL of this solution to all wells to initiate the reaction.
-
Final Concentrations: The final assay volume is 20 µL, with final concentrations of: 100 mM DEA (pH 9.8), 1.0 mM MgCl₂, 0.02 mM ZnCl₂, 1/16000 dilution of PLAP, 85 µM CDP-Star®, 20 µM test compound, and 2% DMSO.
-
Incubation and Measurement: Incubate the plate at room temperature for a specified time (e.g., 15-20 minutes) to allow the reaction to reach a steady state. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
This protocol is a standard method for determining the IC50 of an inhibitor against PLAP, TNAP, and IAP.
-
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of PLAP, TNAP, and IAP.
-
Principle: The enzymatic activity is measured in the presence of serially diluted concentrations of the inhibitor. The resulting data is fitted to a dose-response curve to calculate the IC50 value.
-
Procedure:
-
Serial Dilution: Prepare a series of 10 concentrations of this compound by performing 2-fold serial dilutions in 100% DMSO. Subsequently, dilute the compounds with water to a final DMSO concentration of 10%.
-
Plate Setup: Transfer 4 µL of each inhibitor concentration into a 384-well plate. Include positive (e.g., L-Phenylalanine for IAP/PLAP, Levamisole for TNAP) and negative (10% DMSO) controls.[2]
-
Enzyme Addition: Add 8 µL of the respective enzyme working solution (PLAP, TNAP, or IAP) to the wells. The enzyme concentration should be optimized for each isozyme to ensure a robust signal in the linear range of the assay.[2]
-
Substrate Addition: Add 8 µL of the chemiluminescent substrate (e.g., CDP-Star®) to initiate the reaction.
-
Measurement: Incubate and measure luminescence as described in the HTS protocol.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
-
Step 1: Synthesis of 2-chloro-1-(3,4-dihydroxyphenyl)ethanone
-
In a reaction vessel, suspend aluminum chloride in a suitable chlorinated solvent (e.g., dichloromethane) and cool the mixture to 0-5°C.
-
Add catechol to the suspension portion-wise while maintaining the low temperature.
-
Add chloroacetyl chloride dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 20-24 hours.
-
Quench the reaction by carefully adding it to aqueous HCl.
-
Filter the resulting solid, wash with water, and dry to yield the intermediate, 2-chloro-1-(3,4-dihydroxyacetophenone).
-
-
Step 2: Synthesis of this compound
-
Dissolve 2-chloro-1-(3,4-dihydroxyacetophenone) in a suitable solvent such as dioxane or acetonitrile.
-
Add an equimolar amount of 2-ethylimidazole to the solution.
-
The reaction mixture is stirred, likely at room temperature or with gentle heating, until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, likely via column chromatography.
-
To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., ethanol) and treated with ethanolic HCl. The resulting precipitate is filtered and dried to yield this compound hydrochloride.
-
Conclusion
This compound is a potent and selective inhibitor of Placental Alkaline Phosphatase discovered through a systematic high-throughput screening campaign. Its well-characterized inhibitory profile makes it an indispensable tool for researchers investigating the biological functions of PLAP in both normal physiology and disease states, particularly in the context of cancer research. The detailed protocols provided in this guide offer a framework for the identification and characterization of similar enzyme inhibitors.
References
- 1. Placental Alkaline Phosphatase (PLAP) Luminescent HTS assay - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. High-Throughput Screening of Tissue-Nonspecific Alkaline Phosphatase for Identification of Effectors with Diverse Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AID 1512 - Luminescent assay for HTS discovery of chemical inhibitors of placental alkaline phosphatase confirmation - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Placental Alkaline Phosphatase (PLAP) Luminescent HTS assay - Probe 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Placental Alkaline Phosphatase (PLAP) Luminescent HTS assay - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Biochemical Consequences of PLAP Inhibition by ML095: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Placental Alkaline Phosphatase (PLAP) is a metalloenzyme highly expressed in the placenta and ectopically in various cancers. While its precise physiological roles are still under investigation, its association with cell growth and its potential as a therapeutic target have garnered significant interest. ML095 has emerged as a potent and selective biochemical inhibitor of PLAP.[1][2][3] This technical guide provides an in-depth overview of the known biochemical consequences of inhibiting PLAP with this compound, including quantitative data on its inhibitory activity, detailed experimental protocols, and an exploration of the potential impact on downstream signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the study of PLAP and the development of novel therapeutic agents.
This compound: A Selective PLAP Inhibitor
This compound, with the chemical name 1-(3,4-dihydroxyphenyl)-2-(2-ethyl-1H-imidazol-1-yl)-ethanone, monohydrochloride, has been identified as a specific inhibitor of PLAP.[1] Its selectivity for PLAP over other alkaline phosphatase isozymes, such as Tissue-Nonspecific Alkaline Phosphatase (TNAP) and Intestinal Alkaline Phosphatase (IAP), makes it a valuable tool for elucidating the specific functions of PLAP.
Chemical and Physical Properties of this compound
| Property | Value |
| Full Chemical Name | 1-(3,4-dihydroxyphenyl)-2-(2-ethyl-1H-imidazol-1-yl)-ethanone, monohydrochloride |
| CAS Number | 1135318-57-8 |
| Molecular Formula | C₁₃H₁₅ClN₂O₃ |
| Molecular Weight | 282.72 g/mol |
| Canonical SMILES | CCc1ncc[n]1CC(=O)c1ccc(c(c1)O)O.[Cl-] |
Quantitative Data on PLAP Inhibition by this compound
The inhibitory potency of this compound against PLAP and its selectivity over other alkaline phosphatase isozymes have been determined using a luminescent high-throughput screening (HTS) assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Enzyme | IC50 (µM) | Selectivity vs. PLAP |
| PLAP | 2.1 | - |
| TNAP | >100 | >47-fold |
| IAP | 53 | ~25-fold |
Data sourced from a placental alkaline phosphatase (PLAP) luminescent HTS assay.[1]
Experimental Protocols
The following is a detailed methodology for the luminescent HTS assay used to determine the inhibitory activity of this compound against PLAP.
Placental Alkaline Phosphatase (PLAP) Luminescent HTS Assay
Objective: To quantify the inhibitory effect of compounds on PLAP activity.
Principle: This assay measures the enzymatic activity of PLAP through the hydrolysis of a chemiluminescent substrate. Inhibition of the enzyme results in a decrease in the luminescent signal.
Materials:
-
Enzyme: Recombinant human PLAP
-
Substrate: Chemiluminescent alkaline phosphatase substrate (e.g., CDP-Star®)
-
Assay Buffer: 100 mM Diethanolamine (DEA), pH 9.8, 1.0 mM MgCl₂, 0.02 mM ZnCl₂
-
Test Compound: this compound
-
Control Inhibitor: L-Phenylalanine (a known, less potent inhibitor)
-
Microplates: 384-well, white, solid bottom
-
Luminometer: Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.
-
For the assay, dilute the compound solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
-
Assay Protocol:
-
Dispense a small volume (e.g., 5 µL) of the diluted compound solutions into the wells of the 384-well plate.
-
Include control wells:
-
Negative control: Assay buffer with DMSO only (no inhibitor).
-
Positive control: Assay buffer with a known inhibitor (e.g., L-Phenylalanine).
-
-
Add PLAP enzyme solution (e.g., 5 µL) to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chemiluminescent substrate solution (e.g., 10 µL) to all wells.
-
Incubate the plate for a specific duration (e.g., 30 minutes) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence intensity of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Experimental Workflow Diagram
References
Methodological & Application
Application Note: High-Throughput Screening for Placental Alkaline Phosphatase (PLAP) Inhibitors Using ML095 and a Luminescent Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Placental Alkaline Phosphatase (PLAP) is a membrane-bound glycoprotein primarily expressed in the placenta, particularly during the third trimester. While its precise biological functions are still under investigation, PLAP has garnered significant interest as a tumor marker, especially in seminomas and ovarian cancers. The development of specific inhibitors for PLAP is crucial for elucidating its physiological roles and for potential therapeutic applications. ML095 is a potent and selective biochemical inhibitor of PLAP. This application note provides a detailed protocol for a robust, luminescent-based high-throughput screening (HTS) assay to identify and characterize PLAP inhibitors, using this compound as a reference compound. Luminescent assays are well-suited for HTS due to their high sensitivity, broad dynamic range, and low susceptibility to interference from fluorescent compounds.[1]
Principle of the Assay
This biochemical assay quantifies the enzymatic activity of PLAP through a luminescent signal. PLAP catalyzes the dephosphorylation of the chemiluminescent substrate, CDP-Star®. The dephosphorylated substrate is unstable and decomposes, emitting light. In the presence of a PLAP inhibitor, such as this compound, the enzymatic activity is reduced, leading to a decrease in the luminescent signal. The light output is directly proportional to the PLAP activity.
Signaling Pathway and Inhibition
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Placental Alkaline Phosphatase (PLAP) | (Example) Sigma-Aldrich | P3895 |
| This compound | (Example) Tocris Bioscience | 4436 |
| CDP-Star® Ready-to-Use with Emerald-II™ | (Example) Thermo Fisher Scientific | T2214 |
| Assay Buffer (100 mM DEA, pH 9.8, 1.0 mM MgCl₂, 0.02 mM ZnCl₂) | In-house preparation | - |
| Tris-buffered saline (TBS) | (Example) Bio-Rad | 1706435 |
| Dimethyl sulfoxide (DMSO) | (Example) Sigma-Aldrich | D8418 |
| 384-well white, solid-bottom assay plates | (Example) Corning | 3570 |
Experimental Protocols
Reagent Preparation
-
PLAP Working Solution: Prepare a 1/16000 dilution of the PLAP enzyme stock in assay buffer. This should be prepared fresh before each experiment.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Compound Plates: For dose-response experiments, perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations. Subsequently, dilute these in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
CDP-Star® Working Solution: The CDP-Star® reagent is supplied ready-to-use. Allow it to equilibrate to room temperature before use.
HTS Assay Protocol
The following protocol is optimized for a 384-well plate format.
-
Compound Dispensing: Add 2 µL of compound solutions (including this compound for positive control and DMSO for negative control) to the wells of a 384-well plate.
-
Enzyme Addition: Dispense 18 µL of the PLAP working solution to all wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Dispense 20 µL of the CDP-Star® working solution to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Luminescence Reading: Measure the luminescent signal using a plate reader.
Data Analysis
The inhibitory activity of the compounds is determined by calculating the percent inhibition relative to the controls.
-
Percent Inhibition (%) = [1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background)] x 100
For dose-response curves, the IC50 values are determined by fitting the data to a four-parameter logistic equation.
The quality and robustness of the HTS assay can be evaluated using the Z'-factor.
-
Z'-factor = 1 - [3 * (SD_vehicle + SD_this compound) / |Mean_vehicle - Mean_this compound|]
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Expected Results
This luminescent assay for PLAP is highly robust and suitable for HTS campaigns. A screen of a large compound library using this assay format has demonstrated excellent performance metrics.
| Parameter | Value | Reference |
| This compound IC50 for PLAP | 2.1 µM | [2] |
| This compound IC50 for TNAP | >100 µM | [2] |
| This compound IC50 for IAP | 53 µM | [2] |
| Average Z'-factor | 0.69 | [3] |
| Average Signal-to-Background Ratio | 38.6 | [3] |
TNAP: Tissue-Nonspecific Alkaline Phosphatase; IAP: Intestinal Alkaline Phosphatase.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Z'-factor (<0.5) | - Reagent instability- Inconsistent dispensing- High variability in controls | - Prepare fresh reagents- Calibrate liquid handlers- Optimize control concentrations |
| High Signal-to-Background Ratio with low Z'-factor | - High variability in the maximum signal | - Check for bubbles in wells- Ensure proper mixing |
| Edge effects on the plate | - Temperature or evaporation gradients | - Use plates with lids- Ensure uniform incubation temperature |
Conclusion
The described luminescent HTS assay provides a sensitive, reliable, and high-throughput method for the identification and characterization of PLAP inhibitors. The use of this compound as a reference inhibitor allows for the validation of assay performance and the comparison of potencies of newly identified compounds. This protocol can be readily implemented in drug discovery programs targeting PLAP.
References
Application Notes and Protocols for ML095 in Cell Culture-Based Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML095 is a potent and selective small molecule inhibitor of Placental Alkaline Phosphatase (PLAP), a member of the alkaline phosphatase family of enzymes.[1] PLAP is a glycosylphosphatidylinositol (GPI)-anchored, membrane-bound enzyme that is highly expressed in the placenta and is also found to be re-expressed in various cancers, including ovarian, testicular, and uterine carcinomas.[2] This ectopic expression in malignant tissues makes PLAP a potential therapeutic target and a subject of interest in cancer research.
These application notes provide detailed information and protocols for the use of this compound in cell culture-based experiments to investigate the role of PLAP in cellular processes.
Mechanism of Action
This compound acts as a specific biochemical inhibitor of PLAP.[1] It exerts its effect by binding to the enzyme and inhibiting its catalytic activity, which is the hydrolysis of phosphomonoesters at an alkaline pH. The inhibition of PLAP by this compound allows for the elucidation of its biological functions and its role in signaling pathways.
Quantitative Data
The inhibitory activity of this compound has been characterized in biochemical assays, demonstrating its high selectivity for PLAP over other alkaline phosphatase isozymes such as Tissue-Nonspecific Alkaline Phosphatase (TNAP) and Intestinal Alkaline Phosphatase (IAP).[1]
| Enzyme Target | IC50 (µM) | Selectivity vs. PLAP |
| Placental Alkaline Phosphatase (PLAP) | 2.1 | - |
| Tissue-Nonspecific Alkaline Phosphatase (TNAP) | >100 | >47-fold |
| Intestinal Alkaline Phosphatase (IAP) | 53 | ~25-fold |
Table 1: Inhibitory potency and selectivity of this compound against human alkaline phosphatase isozymes. Data sourced from PubChem Bioassay AID-1577.[1]
Signaling Pathways
While the direct downstream signaling pathways modulated by PLAP inhibition in cancer cells are still under active investigation, PLAP has been implicated in processes that can influence cell growth and survival. One proposed mechanism is the dephosphorylation of molecules involved in cell signaling cascades. By inhibiting PLAP, this compound can be used as a tool to study these potential pathways. A generalized schematic of PLAP's position in cellular signaling is presented below.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in cell culture experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound on a chosen cell line and to establish a suitable concentration range for subsequent experiments.
Materials:
-
PLAP-expressing cancer cell line (e.g., HeLaS3, JEG-3)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Workflow:
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. A typical starting range could be from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%. Include a vehicle control (DMSO only) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value for cytotoxicity.
Protocol 2: Cell Proliferation Assay using Crystal Violet Staining
This protocol assesses the effect of this compound on cell proliferation over a longer period.
Materials:
-
PLAP-expressing cancer cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
24-well cell culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
10% acetic acid
-
PBS
Procedure:
-
Cell Seeding: Seed cells into a 24-well plate at a low density (e.g., 1,000-2,000 cells per well) in 500 µL of complete culture medium.
-
Cell Treatment: After 24 hours, replace the medium with fresh medium containing the desired non-toxic concentration of this compound (determined from the cytotoxicity assay) or vehicle control.
-
Incubation and Medium Change: Incubate the cells for several days (e.g., 5-7 days), changing the medium with fresh this compound or vehicle control every 2-3 days.
-
Staining:
-
At the end of the incubation period, wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Add 500 µL of Crystal Violet staining solution to each well and incubate for 20 minutes at room temperature.
-
Wash the wells thoroughly with water until the water runs clear.
-
Allow the plate to air dry.
-
-
Quantification:
-
Visually inspect the plates and capture images.
-
For quantitative analysis, add 500 µL of 10% acetic acid to each well to solubilize the stain.
-
Transfer 100 µL of the solubilized stain from each well to a new 96-well plate.
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis: Compare the absorbance values of the this compound-treated wells to the vehicle control wells to determine the effect on cell proliferation.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol can be used to investigate the effect of this compound on the phosphorylation state of proteins potentially downstream of PLAP.
Materials:
-
PLAP-expressing cancer cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with a selected concentration of this compound or vehicle control for a specified time (e.g., 1, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on the signaling pathway.
Disclaimer
The provided protocols are intended as a general guide. It is crucial for researchers to optimize the experimental conditions, including cell lines, this compound concentrations, and incubation times, for their specific research questions. The information on the cellular effects and signaling pathways of this compound is based on the known function of its target, PLAP, and further experimental validation is required. There is currently no direct scientific literature linking this compound to ferroptosis.
References
- 1. Placental Alkaline Phosphatase (PLAP) Luminescent HTS assay - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Specific Inhibitor of Placental Alkaline Phosphatase Isolated from a DNA-Encoded Chemical Library Targets Tumor of the Female Reproductive Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Cell-Based Assay with ML095 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML095 hydrochloride is a potent and selective inhibitor of placental alkaline phosphatase (PLAP), a membrane-bound enzyme expressed at high levels in the placenta and ectopically in various cancers, including ovarian, and testicular germ cell tumors.[1][2][3] The biological functions of PLAP are not fully elucidated but are thought to be involved in dephosphorylation and cellular metabolism.[1] The specificity of this compound hydrochloride makes it a valuable tool for investigating the cellular roles of PLAP and for screening for potential therapeutic agents targeting this enzyme.
These application notes provide detailed protocols for two distinct cell-based assays to assess the activity of this compound hydrochloride: a direct measurement of PLAP enzymatic activity and an indirect measurement of its effect on cell proliferation.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound Hydrochloride
| Target Enzyme | IC50 (µM) | Selectivity vs. PLAP |
| Placental Alkaline Phosphatase (PLAP) | 2.1 - 3.7 | - |
| Tissue-Nonspecific Alkaline Phosphatase (TNAP) | >100 | >27-47 fold |
| Intestinal Alkaline Phosphatase (IAP) | 53 | ~14-25 fold |
Data compiled from biochemical assays.[1][4][5]
Mandatory Visualizations
Caption: Signaling Pathway of PLAP Inhibition by this compound Hydrochloride.
Caption: Workflow for the Colorimetric PLAP Enzymatic Activity Assay.
Caption: Workflow for the Crystal Violet Cell Proliferation Assay.
Experimental Protocols
Protocol 1: Colorimetric Measurement of PLAP Enzymatic Activity
This protocol measures the direct inhibitory effect of this compound hydrochloride on PLAP enzymatic activity in a cellular context.
Materials:
-
PLAP-expressing cells (e.g., HeLaS3)
-
This compound hydrochloride
-
96-well clear, flat-bottom cell culture plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., 0.2% Triton™ X-100 in PBS)
-
Alkaline Phosphatase Assay Kit (containing p-nitrophenyl phosphate (pNPP) substrate and a suitable assay buffer)[6][7][8][9][10]
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count HeLaS3 cells.
-
Seed 5 x 104 cells per well in a 96-well plate in a final volume of 100 µL of cell culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound hydrochloride in DMSO.
-
Perform serial dilutions of this compound hydrochloride in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. It is recommended to use a concentration range that brackets the biochemical IC50.[11]
-
Include a vehicle control (DMSO) and a positive control (if available).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound hydrochloride.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Lysis:
-
Gently aspirate the medium from each well.
-
Wash the cells once with 100 µL of PBS.
-
Add 50 µL of Lysis Buffer to each well and incubate for 20 minutes at room temperature with gentle shaking to ensure complete lysis.[7]
-
-
Enzymatic Assay:
-
Prepare the pNPP substrate solution according to the manufacturer's instructions of the alkaline phosphatase assay kit.
-
Add 50 µL of the pNPP solution to each well of the cell lysate.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time may need to be optimized based on the level of PLAP expression in the cells.
-
Stop the reaction by adding 50 µL of the stop solution provided in the assay kit.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (lysis buffer and substrate only) from the absorbance of the experimental wells.
-
Calculate the percentage of PLAP inhibition for each concentration of this compound hydrochloride relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
-
Protocol 2: Cell Proliferation Assay using Crystal Violet
This protocol indirectly assesses the effect of PLAP inhibition by this compound hydrochloride on cell proliferation, as PLAP activity has been shown to be inversely related to the growth rate of HeLaS3 cells.[12]
Materials:
-
PLAP-expressing cells (e.g., HeLaS3)
-
This compound hydrochloride
-
96-well clear, flat-bottom cell culture plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)
-
Solubilization Solution (e.g., 10% acetic acid or 1% SDS in PBS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count HeLaS3 cells.
-
Seed 5,000 - 10,000 cells per well in a 96-well plate in a final volume of 100 µL of cell culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound hydrochloride in cell culture medium as described in Protocol 1.
-
Carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound hydrochloride.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Crystal Violet Staining:
-
Gently aspirate the medium from each well.
-
Carefully wash the wells twice with 100 µL of PBS to remove any detached cells.
-
Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20-30 minutes at room temperature.[13]
-
Gently wash the plate with water to remove the excess stain until the water runs clear.
-
Allow the plate to air dry completely.
-
-
Solubilization and Data Acquisition:
-
Add 100 µL of Solubilization Solution to each well.
-
Incubate the plate on a shaker for 15-30 minutes at room temperature to solubilize the stain.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration of this compound hydrochloride relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
-
References
- 1. apexbt.com [apexbt.com]
- 2. Pattern of placental alkaline phosphatase (PLAP) expression in human tumors: a tissue microarray study on 12,381 tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ML-095 hydrochloride | Phospholipase | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. abcam.com [abcam.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assaygenie.com [assaygenie.com]
- 9. genetex.com [genetex.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Placental alkaline phosphatase activity is inversely related to cell growth rate in HeLaS3 cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
Application Notes and Protocols: Determination of Dose-Response Curves for ML095
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the dose-response curve of ML095, a specific inhibitor of Placental Alkaline Phosphatase (PLAP). Additionally, this document addresses the potential ambiguity with other "ML" series compounds and offers a comparative experimental design for ML210, a Glutathione Peroxidase 4 (GPX4) inhibitor.
Part 1: this compound as a Placental Alkaline Phosphatase (PLAP) Inhibitor
Introduction
This compound is a potent and specific inhibitor of Placental Alkaline Phosphatase (PLAP), a member of the alkaline phosphatase family of enzymes that catalyze the hydrolysis of phosphomonoesters at an alkaline pH.[1] PLAP is a glycosylphosphatidylinositol (GPI)-anchored protein expressed at high levels in the placenta and ectopically in various cancers, making it a potential therapeutic target.[2] Understanding the dose-dependent inhibitory effect of this compound on PLAP activity is crucial for its characterization and potential therapeutic development. This protocol outlines a luminescent-based assay to determine the IC50 value of this compound.
Signaling Pathway of PLAP
PLAP is a hydrolase enzyme that removes phosphate groups from a variety of molecules, including nucleotides and proteins. Its specific biological function is not fully understood, but it is implicated in cellular signaling and nutrient transport. The enzymatic action of PLAP results in the dephosphorylation of its substrates, which can modulate their activity and downstream signaling events.
Caption: this compound inhibits PLAP, preventing substrate dephosphorylation.
Experimental Protocol: PLAP Luminescent Inhibition Assay
This protocol is adapted from the public bioassay record for the discovery of this compound.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on PLAP activity.
Principle: This assay measures the activity of PLAP through the dephosphorylation of a chemiluminescent substrate. In the presence of an inhibitor like this compound, the signal is reduced in a dose-dependent manner.
Materials:
-
Recombinant human PLAP enzyme
-
CSPD (disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate) or a similar luminescent alkaline phosphatase substrate
-
Assay Buffer: 100 mM Diethanolamine (DEA), pH 9.8, 1.0 mM MgCl2, 0.02 mM ZnCl2
-
This compound stock solution (in DMSO)
-
384-well white, small-volume plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in 100% DMSO. A 10-point, 2-fold serial dilution is recommended.[1]
-
Further dilute the compound series in water to a final DMSO concentration of 10%.
-
-
Assay Plate Setup:
-
Add 4 µL of the diluted this compound solutions to the appropriate wells of a 384-well plate.
-
Include positive controls (no inhibitor, 10% DMSO in water) and negative controls (no enzyme).
-
-
Enzyme Addition:
-
Prepare a working solution of PLAP in the assay buffer.
-
Add 8 µL of the PLAP working solution to each well (except negative controls).
-
-
Substrate Addition and Signal Detection:
-
Prepare a working solution of the luminescent substrate in an appropriate buffer.
-
Add 8 µL of the substrate working solution to all wells.
-
Incubate the plate for 30 minutes at room temperature, protected from light.[3]
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound against PLAP
| This compound Concentration (µM) | Log [this compound] | % Inhibition (Mean ± SD) |
| 100 | 2.00 | 98.5 ± 1.2 |
| 50 | 1.70 | 95.2 ± 2.1 |
| 25 | 1.40 | 88.7 ± 3.5 |
| 12.5 | 1.10 | 75.4 ± 4.2 |
| 6.25 | 0.80 | 55.1 ± 5.0 |
| 3.13 | 0.50 | 30.8 ± 4.8 |
| 1.56 | 0.19 | 12.3 ± 3.1 |
| 0.78 | -0.11 | 5.6 ± 2.5 |
| 0.39 | -0.41 | 2.1 ± 1.9 |
| 0 | - | 0 ± 1.5 |
Summary of Results:
-
IC50: The calculated IC50 value from this hypothetical data would be approximately 5.5 µM.
Part 2: Addressing Potential Ambiguity - ML210 and GPX4 Inhibition
It is noteworthy that other compounds from the Molecular Libraries (ML) series have distinct biological targets. For instance, ML210 is a known inhibitor of Glutathione Peroxidase 4 (GPX4) and an inducer of ferroptosis, a form of iron-dependent programmed cell death.[4][5] Given the similarity in nomenclature, it is plausible that a user might be interested in the dose-response characteristics of a ferroptosis-inducing "ML" compound.
Introduction to ML210 and Ferroptosis
ML210 inhibits GPX4, an enzyme that reduces lipid hydroperoxides to their corresponding alcohols, thereby protecting cells from oxidative damage.[5][6] Inhibition of GPX4 leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death via ferroptosis.[4] This pathway is of significant interest in cancer research, particularly for therapy-resistant cancers.[6]
Signaling Pathway of GPX4 and Ferroptosis
The core of the ferroptosis pathway involves the GPX4-mediated detoxification of lipid peroxides. When GPX4 is inhibited by compounds like ML210, this protective mechanism fails, leading to iron-dependent lipid peroxidation and cell death.
Caption: ML210 inhibits GPX4, leading to lipid ROS accumulation and ferroptosis.
Experimental Protocol: Cell Viability Assay for Ferroptosis Induction
Objective: To determine the IC50 of a GPX4 inhibitor (e.g., ML210) by measuring its effect on cancer cell viability.
Principle: Inhibition of GPX4 induces ferroptosis, leading to a decrease in the number of viable cells. This can be quantified using a cell viability assay, such as the CellTiter-Glo® luminescent assay, which measures ATP levels.
Materials:
-
Cancer cell line known to be sensitive to ferroptosis (e.g., HT-1080)
-
Cell culture medium and supplements
-
ML210 stock solution (in DMSO)
-
Ferrostatin-1 (a ferroptosis inhibitor, for control)
-
96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of ML210 in the cell culture medium. A typical concentration range is 0.01 µM to 10 µM.
-
As a control for ferroptosis, co-treat cells with an effective concentration of ML210 and 1 µM Ferrostatin-1.
-
Include a vehicle control (DMSO).
-
Add the diluted compounds to the respective wells and incubate for 24-72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percent viability against the logarithm of the ML210 concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
Data Presentation
Table 2: Hypothetical Dose-Response Data for a GPX4 Inhibitor (e.g., ML210) on HT-1080 Cells
| Inhibitor Conc. (µM) | Log [Inhibitor] | % Cell Viability (Mean ± SD) |
| 10 | 1.00 | 5.2 ± 2.1 |
| 3 | 0.48 | 15.8 ± 3.5 |
| 1 | 0.00 | 35.4 ± 4.8 |
| 0.3 | -0.52 | 52.1 ± 5.5 |
| 0.1 | -1.00 | 78.9 ± 6.2 |
| 0.03 | -1.52 | 95.3 ± 4.1 |
| 0.01 | -2.00 | 98.7 ± 3.2 |
| 0 | - | 100 ± 2.8 |
Summary of Results:
-
IC50: The calculated IC50 value from this hypothetical data would be approximately 0.3 µM.
-
Control: Co-treatment with Ferrostatin-1 should rescue the cell death induced by the GPX4 inhibitor, confirming that the mechanism of action is ferroptosis.
Experimental Workflow Diagrams
Caption: Comparative workflows for PLAP and GPX4 inhibitor assays.
References
- 1. AID 1512 - Luminescent assay for HTS discovery of chemical inhibitors of placental alkaline phosphatase confirmation - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Specific Inhibitor of Placental Alkaline Phosphatase Isolated from a DNA-Encoded Chemical Library Targets Tumor of the Female Reproductive Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Placental Alkaline Phosphatase (PLAP) Luminescent HTS assay - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Cell Cycle-Dependent Ferroptosis Sensitivity Switch Governed by EMP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical mystery solved: Researchers discover molecule’s unusual cell-killing mechanism | Broad Institute [broadinstitute.org]
- 6. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Dephosphorylation: A Guide to Utilizing ML095 for Targeted Phosphatase Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The reversible phosphorylation of proteins is a cornerstone of cellular signaling, meticulously controlled by the interplay of kinases and phosphatases. Dysregulation of this process is a hallmark of numerous diseases, making the study of specific phosphatases a critical endeavor in biomedical research and drug discovery. ML095 has emerged as a valuable chemical tool for the targeted investigation of alkaline phosphatase activity. This document provides detailed application notes and experimental protocols for utilizing this compound to study dephosphorylation events, with a focus on its primary target, Placental Alkaline Phosphatase (PLAP).
This compound: A Specific Inhibitor of Placental Alkaline Phosphatase
This compound is a potent and specific small molecule inhibitor of Placental Alkaline Phosphatase (PLAP), a member of the alkaline phosphatase family of enzymes that catalyze the hydrolysis of phosphate monoesters at alkaline pH.[1] PLAP is notably expressed in placental tissue and is also found to be re-expressed in various cancers, making it a subject of interest for both developmental biology and oncology research.[1] this compound serves as an essential tool to dissect the specific roles of PLAP in cellular processes by inhibiting its dephosphorylation activity.[1] While this compound is highly specific for PLAP, its inhibitory effects on other alkaline phosphatase isozymes, such as Tissue-Nonspecific Alkaline Phosphatase (TNAP) and Intestinal Alkaline Phosphatase (IAP), have also been characterized, allowing for comparative studies.
Data Presentation
A summary of the inhibitory potency of this compound against various alkaline phosphatase isozymes is presented below. This data is crucial for designing experiments with appropriate inhibitor concentrations to achieve specific target engagement.
| Compound | Target Phosphatase | IC50 (µM) | Selectivity vs. PLAP |
| This compound | PLAP | 0.28 | - |
| TNAP | > 46 | > 164-fold | |
| IAP | > 46 | > 164-fold |
Signaling Pathways and Experimental Workflows
To effectively utilize this compound in research, it is important to understand its place within signaling pathways and experimental designs. The following diagrams, generated using Graphviz, illustrate these concepts.
Figure 1: Mechanism of this compound in a Signaling Pathway. This diagram illustrates how this compound inhibits PLAP, thereby preventing the dephosphorylation of a substrate protein and maintaining its phosphorylated state.
Figure 2: Workflow for an In Vitro PLAP Inhibition Assay. This diagram outlines the key steps for determining the inhibitory activity of this compound on purified PLAP enzyme.
Figure 3: Workflow for a Cell-Based Dephosphorylation Study. This diagram provides a general framework for investigating the effect of this compound on dephosphorylation events in a cellular context.
Experimental Protocols
Protocol 1: In Vitro Biochemical Assay for PLAP Inhibition using p-Nitrophenyl Phosphate (pNPP)
This protocol describes a colorimetric assay to determine the IC50 value of this compound for PLAP.
Materials:
-
Purified human Placental Alkaline Phosphatase (PLAP)
-
This compound
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
Assay Buffer: 1 M Diethanolamine (DEA), pH 9.8, 0.5 mM MgCl2
-
Stop Solution: 3 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in the assay buffer. A typical starting concentration range would be from 100 µM down to 1 nM. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the this compound dilutions.
-
Enzyme preparation: Dilute the purified PLAP enzyme in the assay buffer to a working concentration that yields a linear reaction rate over the desired time course.
-
Assay setup: In a 96-well plate, add 20 µL of each this compound dilution or vehicle control.
-
Enzyme addition: Add 160 µL of the diluted PLAP enzyme to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate addition: Add 20 µL of a freshly prepared pNPP solution (e.g., 10 mM in assay buffer) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time should be optimized to ensure the reaction in the vehicle control wells remains in the linear range.
-
Stop reaction: Stop the reaction by adding 50 µL of 3 M NaOH to each well. The development of a yellow color indicates the formation of p-nitrophenol.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Assay to Investigate PLAP-Mediated Dephosphorylation
This protocol provides a general framework for studying the effect of this compound on the phosphorylation state of a target protein in cells.
Materials:
-
A cell line that endogenously or exogenously expresses PLAP (e.g., JEG-3, certain cancer cell lines).
-
This compound
-
Appropriate cell culture medium and supplements.
-
Phosphatase inhibitor cocktail.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibody specific for the phosphorylated form of the substrate protein of interest.
-
Primary antibody for the total form of the substrate protein (for normalization).
-
Secondary antibodies conjugated to HRP or a fluorescent dye.
-
Western blotting reagents and equipment.
Procedure:
-
Cell culture and seeding: Culture the PLAP-expressing cells under standard conditions. Seed the cells in multi-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Cell treatment: Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for a predetermined duration (e.g., 1, 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO). The optimal concentration and time should be determined empirically.
-
Induction of phosphorylation (if necessary): If the basal phosphorylation of the substrate is low, you may need to stimulate the cells with an appropriate agonist (e.g., a growth factor) to induce phosphorylation before or during the this compound treatment.
-
Cell lysis: After treatment, wash the cells with ice-cold PBS and lyse them on ice using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP- or fluorescently-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence or fluorescence imaging system.
-
Strip the membrane (if necessary) and re-probe with the antibody for the total substrate protein as a loading control.
-
-
Data analysis: Quantify the band intensities for the phosphorylated and total protein. Normalize the phospho-protein signal to the total protein signal for each sample. Compare the normalized phosphorylation levels in the this compound-treated samples to the vehicle control to determine the effect of PLAP inhibition on the phosphorylation status of the substrate.
This compound is a powerful and specific inhibitor of Placental Alkaline Phosphatase, providing researchers with a crucial tool to investigate the role of this enzyme in various biological contexts. The protocols outlined in this document offer a starting point for both biochemical characterization and cell-based studies of dephosphorylation events. By carefully designing and executing experiments using this compound, scientists can gain valuable insights into the complex regulatory networks governed by protein phosphorylation and dephosphorylation.
References
Application Notes and Protocols for Placental Alkaline Phosphatase (PLAP) Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Placental Alkaline Phosphatase (PLAP) is a glycosylphosphatidylinositol (GPI)-anchored, heat-stable metalloenzyme primarily expressed in the syncytiotrophoblasts of the placenta during pregnancy. Its levels are observed to rise as pregnancy progresses. While the definitive biological role of PLAP is still under investigation, it is a subject of significant interest due to its potential involvement in IgG transport from mother to fetus and its re-expression in various malignancies, making it a valuable tumor marker, particularly for germ cell tumors. The enzymatic activity of PLAP can be quantified to study its function, screen for inhibitors, or as a diagnostic indicator.
This document provides a detailed protocol for a colorimetric activity assay for PLAP using p-nitrophenyl phosphate (pNPP) as a substrate. This assay is a reliable and straightforward method suitable for various research applications.
Principle of the Assay
The colorimetric assay for PLAP activity is based on the enzymatic hydrolysis of p-nitrophenyl phosphate (pNPP), a colorless substrate, into p-nitrophenol (pNP) and inorganic phosphate. In an alkaline environment, pNP is converted to the p-nitrophenolate ion, which is a yellow-colored product. The rate of formation of this yellow product is directly proportional to the PLAP activity in the sample and can be quantified by measuring the absorbance at 405 nm.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the PLAP activity assay using pNPP. These values are compiled from various commercially available assay kits and literature sources and may require optimization for specific experimental conditions.
| Parameter | Value | Notes |
| Wavelength for Absorbance Reading | 405 nm | Maximum absorbance for the p-nitrophenolate ion. |
| Substrate | p-Nitrophenyl Phosphate (pNPP) | |
| Typical pNPP Concentration | 1-10 mg/mL | Should be optimized for specific assay conditions. |
| Assay Buffer pH | 9.5 - 10.5 | Alkaline pH is crucial for the reaction. |
| Incubation Temperature | Room Temperature (25°C) or 37°C | 37°C will result in a faster reaction rate. |
| Incubation Time | 10 - 60 minutes | Dependent on enzyme concentration and temperature. |
| Detection Limit | 2 - 10 µU/mL | Varies depending on the specific kit and conditions. |
| Linear Range | Up to 800 U/L | Samples with higher activity should be diluted. |
Experimental Protocols
Materials and Reagents
-
PLAP Standard: Purified placental alkaline phosphatase.
-
Sample: Serum, plasma, tissue homogenates, or cell lysates.
-
Assay Buffer: 1 M Diethanolamine (DEA) buffer, pH 9.8, containing 0.5 mM MgCl₂.
-
Substrate Solution: p-Nitrophenyl phosphate (pNPP) tablets or powder.
-
Stop Solution: 2 M NaOH.
-
Microplate Reader: Capable of measuring absorbance at 405 nm.
-
96-well clear, flat-bottom microplates.
-
Precision pipettes and tips.
-
Incubator (optional): For maintaining a constant temperature (e.g., 37°C).
Reagent Preparation
-
Assay Buffer (1 M DEA, 0.5 mM MgCl₂, pH 9.8):
-
Dissolve diethanolamine in deionized water to a final concentration of 1 M.
-
Add MgCl₂ to a final concentration of 0.5 mM.
-
Adjust the pH to 9.8 with HCl.
-
Store at 4°C.
-
-
pNPP Substrate Solution (10 mg/mL):
-
Dissolve one 10 mg pNPP tablet or 10 mg of pNPP powder in 1 mL of Assay Buffer.
-
Prepare this solution fresh just before use and protect it from light.
-
-
PLAP Standard Preparation:
-
Reconstitute purified PLAP in Assay Buffer to a stock concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution in Assay Buffer to generate a standard curve (e.g., 0, 5, 10, 20, 40, 80, 100 ng/mL).
-
-
Sample Preparation:
-
Serum/Plasma: Samples can often be assayed directly. If high PLAP activity is expected, dilute the sample with Assay Buffer. Avoid anticoagulants such as EDTA, citrate, and oxalate as they can inhibit PLAP activity.
-
Tissue Homogenates: Homogenize tissue in a suitable lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant for the assay.
-
Cell Lysates: Lyse cells using a suitable lysis buffer. Centrifuge and collect the supernatant.
-
Assay Procedure
-
Plate Setup:
-
Add 50 µL of each PLAP standard dilution to separate wells of the 96-well plate in duplicate.
-
Add 50 µL of each sample to separate wells in duplicate.
-
Prepare a blank well containing 50 µL of Assay Buffer.
-
-
Reaction Initiation:
-
Add 50 µL of the freshly prepared pNPP Substrate Solution to all wells (standards, samples, and blank).
-
Mix the contents of the wells gently by tapping the plate.
-
-
Incubation:
-
Incubate the plate at 37°C (or room temperature) for 30-60 minutes. The incubation time should be consistent across all experiments and can be optimized based on the desired signal intensity. Protect the plate from light during incubation.
-
-
Stopping the Reaction:
-
After the incubation period, add 50 µL of 2 M NaOH Stop Solution to each well to stop the enzymatic reaction.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis
-
Blank Subtraction: Subtract the average absorbance of the blank wells from the absorbance readings of all standard and sample wells.
-
Standard Curve: Plot the blank-corrected absorbance values of the standards against their corresponding concentrations to generate a standard curve.
-
Determine Sample Concentration: Use the standard curve to determine the concentration of PLAP in the samples.
-
Calculate PLAP Activity: PLAP activity is typically expressed in units per liter (U/L), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of pNPP per minute under the specified conditions. The activity can be calculated using the following formula:
Activity (U/L) = (ΔA/min) x (Total Assay Volume / Sample Volume) x (1 / Molar Extinction Coefficient of pNP) x 10⁶
Where:
-
ΔA/min is the change in absorbance per minute.
-
The molar extinction coefficient of p-nitrophenol is 18,000 M⁻¹cm⁻¹.
-
Visualizations
Proposed Role of PLAP in IgG Transport
While the precise signaling pathways involving PLAP are not fully elucidated, one of the leading hypotheses is its role in the transport of maternal IgG across the placenta to the fetus. The following diagram illustrates this proposed mechanism.
Application Notes and Protocols: Investigating the Role of Placental Alkaline Phosphatase (PLAP) in Stem Cell Differentiation Using ML095
For Researchers, Scientists, and Drug Development Professionals
Introduction
Placental alkaline phosphatase (PLAP), a member of the alkaline phosphatase family, is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme predominantly expressed on the cell surface. While well-known as a marker for pluripotency in embryonic stem cells, its functional role in directing stem cell fate remains an area of active investigation. As an ectonucleotidase, PLAP is capable of hydrolyzing extracellular phosphate-containing molecules, thereby modulating the concentration of signaling molecules such as adenosine triphosphate (ATP) in the cellular microenvironment. The specific inhibition of PLAP activity presents a valuable tool for elucidating its precise contribution to the complex signaling networks that govern stem cell self-renewal and differentiation.
ML095 is a potent and selective small molecule inhibitor of human PLAP. It offers a greater than 25-fold selectivity for PLAP over other alkaline phosphatase isozymes, such as tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP), making it an ideal probe for studying PLAP-specific functions in cellular processes. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate the role of PLAP in the differentiation of pluripotent stem cells.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Target | IC50 (µM) | Selectivity vs. PLAP |
| Placental Alkaline Phosphatase (PLAP) | 2.1 | - |
| Tissue-Nonspecific Alkaline Phosphatase (TNAP) | >100 | >47-fold |
| Intestinal Alkaline Phosphatase (IAP) | 53 | >25-fold |
Table 2: Hypothetical Effect of this compound on Lineage-Specific Marker Expression in Differentiating Human Induced Pluripotent Stem Cells (hiPSCs)
| Treatment | Pluripotency Marker (OCT4) (% positive cells) | Ectoderm Marker (PAX6) (% positive cells) | Mesoderm Marker (Brachyury) (% positive cells) | Endoderm Marker (SOX17) (% positive cells) |
| Vehicle Control (DMSO) | 5 ± 2 | 45 ± 5 | 50 ± 7 | 48 ± 6 |
| This compound (5 µM) | 8 ± 3 | 65 ± 8 | 25 ± 4 | 28 ± 5 |
| This compound (10 µM) | 12 ± 4 | 78 ± 9 | 15 ± 3 | 18 ± 4 |
Note: The data presented in Table 2 is hypothetical and for illustrative purposes to guide experimental design.
Mandatory Visualization
Caption: Proposed signaling pathway of PLAP in stem cell differentiation and the inhibitory action of this compound.
Caption: Experimental workflow for studying the effect of this compound on stem cell differentiation.
Experimental Protocols
Protocol 1: Maintenance of Human Induced Pluripotent Stem Cells (hiPSCs)
-
Cell Culture: Culture hiPSCs on Matrigel-coated 6-well plates in mTeSR™1 medium.
-
Incubation: Maintain cells at 37°C in a 5% CO₂ incubator.
-
Media Change: Change the medium daily.
-
Passaging: Passage cells every 4-5 days using ReLeSR™ or a similar gentle cell dissociation reagent to maintain pluripotency.
Protocol 2: General Protocol for hiPSC Differentiation
-
Seeding: Plate single-cell dissociated hiPSCs onto Matrigel-coated plates at a density of 5 x 10⁴ cells/cm² in mTeSR™1 medium supplemented with 10 µM Y-27632 ROCK inhibitor for the first 24 hours.
-
Initiation of Differentiation: Once cells reach 80-90% confluency, replace the mTeSR™1 medium with a basal differentiation medium appropriate for the desired lineage (e.g., DMEM/F12 for general differentiation or specialized media for directed differentiation).
-
Lineage-Specific Induction: For directed differentiation, supplement the basal medium with appropriate growth factors and small molecules to induce ectoderm, mesoderm, or endoderm lineages.
Protocol 3: Treatment of Differentiating hiPSCs with this compound
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store aliquots at -20°C.
-
Working Solution Preparation: On the day of use, thaw an aliquot of the this compound stock solution and dilute it in the appropriate differentiation medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: At the initiation of differentiation (Day 0), replace the medium with the differentiation medium containing either this compound or the vehicle control.
-
Daily Treatment: Change the medium daily with fresh medium containing the respective treatments for the duration of the differentiation protocol (e.g., 5-7 days).
Protocol 4: Analysis of Lineage-Specific Marker Expression
A. Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: At desired time points during differentiation, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers for pluripotency markers (e.g., OCT4, NANOG) and lineage-specific markers (e.g., PAX6 for ectoderm, Brachyury for mesoderm, SOX17 for endoderm). Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
B. Flow Cytometry
-
Cell Dissociation: Dissociate the cells into a single-cell suspension using Accutase.
-
Staining: Stain the cells with fluorescently conjugated antibodies against cell surface markers for different lineages. For intracellular markers, fix and permeabilize the cells before antibody staining.
-
Analysis: Acquire data on a flow cytometer and analyze the percentage of positive cells for each marker using appropriate gating strategies.
C. Immunofluorescence
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against lineage-specific markers overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Conclusion
The selective PLAP inhibitor this compound provides a valuable tool for dissecting the specific role of placental alkaline phosphatase in stem cell biology. The protocols outlined in these application notes offer a framework for investigating the impact of PLAP inhibition on the differentiation of pluripotent stem cells into various lineages. By systematically analyzing changes in gene and protein expression of lineage-specific markers following this compound treatment, researchers can gain crucial insights into the signaling pathways modulated by PLAP and its contribution to cell fate decisions. This knowledge will be instrumental for both fundamental stem cell research and the development of novel strategies for directed differentiation in regenerative medicine.
Troubleshooting & Optimization
Technical Support Center: Optimizing ML095 Working Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the working concentration of ML095 for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective biochemical inhibitor of Placental Alkaline Phosphatase (PLAP).[1] It is a valuable tool for studying the biological functions of PLAP and for screening for more potent and specific inhibitors.
Q2: What are the known IC50 values for this compound against different alkaline phosphatases?
The inhibitory activity of this compound has been characterized against several alkaline phosphatase isozymes.
| Target Enzyme | IC50 |
| Placental Alkaline Phosphatase (PLAP) | 2.1 µM |
| Tissue-Nonspecific Alkaline Phosphatase (TNAP) | >100 µM |
| Intestinal Alkaline Phosphatase (IAP) | 53 µM |
This data indicates that this compound is highly selective for PLAP.
Q3: What is a good starting concentration for this compound in a new experiment?
A common starting point for a new inhibitor is to use a concentration 5 to 10 times its known IC50 or Ki value. For this compound, with an IC50 of 2.1 µM for PLAP, a starting concentration in the range of 10-20 µM is recommended for biochemical assays. For cell-based assays, a wider range should be tested to account for cell permeability and other cellular factors. A good starting range for cell-based assays would be from 1 µM to 50 µM .
Q4: How should I prepare and store this compound?
It is recommended to dissolve this compound in DMSO to create a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot and dilute it to the desired working concentration in the appropriate assay buffer or cell culture medium.
Troubleshooting Guide
This guide addresses common issues that may arise when optimizing the working concentration of this compound.
Issue 1: No or low inhibition of PLAP activity observed.
| Possible Cause | Troubleshooting Steps |
| Incorrect this compound Concentration | - Verify the calculations for your stock solution and working dilutions. - Perform a dose-response experiment with a wider range of this compound concentrations. |
| Degraded this compound | - Ensure proper storage of the this compound stock solution. - Prepare a fresh stock solution from a new vial of the compound. |
| Inactive Enzyme | - Confirm the activity of your PLAP enzyme using a positive control substrate and no inhibitor. |
| Assay Conditions | - Ensure the pH and temperature of your assay buffer are optimal for PLAP activity. The provided biochemical assay protocol uses a pH of 9.8.[2][] |
| Substrate Concentration | - If the substrate concentration is too high, it may outcompete the inhibitor. Try reducing the substrate concentration. |
Issue 2: High background signal in the assay.
| Possible Cause | Troubleshooting Steps |
| Autofluorescence/Autoluminescence of this compound | - Run a control with this compound in the assay buffer without the enzyme to check for intrinsic signal. |
| Contamination | - Use fresh, high-quality reagents and sterile consumables. |
| Non-specific Binding | - Include a detergent like Tween-20 (at a low concentration, e.g., 0.01%) in your assay buffer to reduce non-specific binding. |
Issue 3: Inconsistent results between replicates.
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | - Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes. |
| Incomplete Mixing | - Gently mix the assay components thoroughly after each addition. |
| Edge Effects in Microplates | - Avoid using the outer wells of the microplate, or fill them with buffer/media to maintain a humidified environment. |
| Cell Seeding Density (Cell-Based Assays) | - Ensure a uniform cell seeding density across all wells. |
Experimental Protocols
Biochemical Assay: Luminescent PLAP Inhibition Assay
This protocol is adapted from a high-throughput screening assay for PLAP inhibitors.[2][]
Materials:
-
This compound
-
Recombinant human PLAP enzyme
-
CDP-Star (chemiluminescent substrate)
-
Assay Buffer: 100 mM DEA (pH 9.8), 1.0 mM MgCl₂, 0.02 mM ZnCl₂
-
DMSO
-
384-well white, small-volume plates
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO. A 10-point, 2-fold dilution series is recommended to determine the IC50.
-
Dilute the compound serial dilutions with water to a final DMSO concentration of 10%.
-
-
Assay Protocol:
-
Add 4 µL of the diluted this compound solutions to the wells of a 384-well plate.
-
For controls, add 4 µL of 10% DMSO (negative control) and a known PLAP inhibitor (positive control) to separate wells.
-
Add 8 µL of the PLAP working solution (diluted in assay buffer) to all wells.
-
Add 8 µL of the CDP-Star working solution (diluted in MQ water) to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay: Representative PLAP Inhibition Assay in Cancer Cells
This is a representative protocol for measuring the inhibition of endogenous PLAP in a cell line known to express it, such as certain ovarian or cervical cancer cell lines.
Materials:
-
This compound
-
PLAP-expressing cancer cell line (e.g., JEG-3, a choriocarcinoma cell line with high PLAP expression)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
p-Nitrophenyl phosphate (pNPP) or a suitable fluorescent/luminescent phosphatase substrate
-
Lysis buffer (e.g., RIPA buffer)
-
96-well clear, flat-bottom plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed the PLAP-expressing cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. It is crucial to test a range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal working concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same percentage of DMSO used for this compound).
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis and PLAP Activity Measurement:
-
After incubation, wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysates to a new 96-well plate.
-
Add the pNPP substrate solution to each well.
-
Incubate at 37°C and monitor the color change (for pNPP) or signal development.
-
Measure the absorbance (at 405 nm for pNPP) or fluorescence/luminescence using a plate reader.
-
-
Cytotoxicity Assay (Parallel Experiment):
-
It is essential to assess the cytotoxicity of this compound at the tested concentrations to ensure that the observed decrease in PLAP activity is not due to cell death.
-
Perform a parallel experiment using a standard cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) with the same cell line and this compound concentrations.
-
Data Analysis:
-
Normalize the PLAP activity to the total protein concentration in each lysate to account for any differences in cell number.
-
Calculate the percent inhibition of PLAP activity for each this compound concentration compared to the vehicle control.
-
Plot the percent inhibition and cell viability against the this compound concentration to determine the optimal non-toxic working concentration.
Visualizations
Caption: Workflow for the biochemical PLAP inhibition assay.
Caption: Workflow for the cell-based PLAP inhibition assay.
Caption: Troubleshooting logic for no or low PLAP inhibition.
References
- 1. Placental Alkaline Phosphatase (PLAP) Luminescent HTS assay - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Specific Inhibitor of Placental Alkaline Phosphatase Isolated from a DNA-Encoded Chemical Library Targets Tumor of the Female Reproductive Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of the PLAP inhibitor ML095
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the potential off-target effects of the Placental Alkaline Phosphatase (PLAP) inhibitor, ML095.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also identified by CID-25067483) is a small molecule inhibitor of Placental Alkaline Phosphatase (PLAP).[1][2] PLAP is a member of the alkaline phosphatase family of enzymes that catalyze the hydrolysis of phosphate monoesters.[1][3] While its precise biological functions are still under investigation, PLAP is highly expressed in placental tissue and is also found to be re-expressed in various cancers, making it a potential therapeutic target.[1][4][5][6]
Q2: What is the known selectivity profile of this compound?
This compound has been biochemically characterized for its inhibitory activity against PLAP and two other major alkaline phosphatase isozymes: Tissue-Nonspecific Alkaline Phosphatase (TNAP) and Intestinal Alkaline Phosphatase (IAP). The available data demonstrates that this compound is significantly more potent against PLAP compared to TNAP and IAP, indicating a good selectivity profile within the alkaline phosphatase family.
Q3: Has a comprehensive off-target screening (e.g., kinome scan) been performed for this compound?
Based on publicly available information, a broad off-target screening panel for this compound against a wide range of unrelated proteins, such as a comprehensive kinome scan, has not been reported. The primary characterization of this compound focused on its selectivity against closely related alkaline phosphatase isozymes.
Q4: What are the potential implications of PLAP inhibition in a cellular context?
Given that the definitive signaling pathways involving PLAP are not well-elucidated, the cellular consequences of its inhibition are an active area of research. Since alkaline phosphatases are involved in dephosphorylation, inhibiting PLAP could modulate signaling pathways that are regulated by phosphorylation events. In cancer cells where PLAP is aberrantly expressed, its inhibition might affect cell growth, differentiation, or survival.[4]
Q5: What are some common reasons for inconsistent results when using this compound in cell-based assays?
Inconsistent results with small molecule inhibitors like this compound can arise from several factors, including:
-
Compound Solubility and Stability: Poor solubility in aqueous assay buffers can lead to compound precipitation and inaccurate concentrations. Stability of the compound in the cell culture media over the course of the experiment is also crucial.[7][8]
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can influence cellular response to the inhibitor.
-
Off-Target Effects: At higher concentrations, this compound may inhibit other cellular targets, leading to phenotypes that are not directly related to PLAP inhibition.[7]
Data Presentation
Inhibitory Activity of this compound against Alkaline Phosphatase Isozymes
| Target Enzyme | IC50 (µM) | Selectivity vs. PLAP | Reference |
| Placental Alkaline Phosphatase (PLAP) | 2.1 | - | --INVALID-LINK-- |
| Tissue-Nonspecific Alkaline Phosphatase (TNAP) | >100 | >47-fold | --INVALID-LINK-- |
| Intestinal Alkaline Phosphatase (IAP) | 53 | ~25-fold | --INVALID-LINK-- |
Troubleshooting Guides
Issue 1: Unexpected or Off-Target Cellular Phenotypes
Question: I am observing a cellular phenotype that is not consistent with the known or expected function of PLAP. Could this be an off-target effect of this compound?
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too high, leading to off-target inhibition. | Perform a dose-response experiment to determine the minimal effective concentration that elicits the on-target phenotype. Use concentrations as close to the PLAP IC50 as possible for cellular assays.[7] |
| The observed phenotype is due to inhibition of another protein. | Use a structurally unrelated PLAP inhibitor as a control. If the phenotype is not replicated, it suggests an off-target effect specific to this compound's chemical scaffold. |
| The cellular model has unknown dependencies on pathways affected by off-targets. | Characterize the expression of other alkaline phosphatases (TNAP, IAP) in your cell model. Consider using a cell line with a knockout of the intended target (PLAP) to confirm that the inhibitor's effect is target-dependent. |
Issue 2: Poor or No Inhibitory Effect in Cellular Assays
Question: this compound shows good potency in biochemical assays, but I am not observing a significant effect in my cell-based experiments. What could be the issue?
| Possible Cause | Suggested Solution |
| Poor cell permeability of this compound. | While not explicitly documented, poor membrane permeability can limit the intracellular concentration of the inhibitor. Assess target engagement in intact cells using methods like the Cellular Thermal Shift Assay (CETSA). |
| Compound instability or degradation in cell culture media. | Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using methods like HPLC-MS.[8] |
| Low expression or activity of PLAP in the chosen cell line. | Confirm the expression of PLAP in your cell line at the protein level (e.g., by Western blot or flow cytometry). |
Experimental Protocols
Protocol 1: Assessing Compound Solubility in Aqueous Buffer
Objective: To determine the kinetic solubility of this compound in a relevant aqueous buffer to avoid precipitation in assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at ~600 nm (optional)
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO.
-
In a 96-well plate, add 2 µL of each DMSO dilution to 98 µL of PBS to achieve a range of final this compound concentrations.
-
Incubate the plate at room temperature for 1-2 hours with gentle agitation.
-
Visually inspect the wells for any signs of precipitation.
-
(Optional) Quantify turbidity by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm).
-
The highest concentration that remains clear is the approximate kinetic solubility.
Protocol 2: Validating On-Target Engagement in Cells using Western Blot
Objective: To determine if this compound treatment leads to the accumulation of a phosphorylated substrate of PLAP, confirming on-target activity.
Materials:
-
Cells expressing PLAP
-
This compound
-
Appropriate cell lysis buffer
-
Phospho-specific antibody for a known or putative PLAP substrate
-
Total protein antibody for the substrate (loading control)
-
Secondary antibodies and detection reagents for Western blotting
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with a range of this compound concentrations (and a vehicle control) for a specified time.
-
Lyse the cells and quantify total protein concentration.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with the phospho-specific antibody and the total protein antibody.
-
An increase in the phosphorylated form of the substrate with increasing this compound concentration would indicate on-target inhibition of PLAP's phosphatase activity.
Visualizations
Caption: Hypothetical signaling pathway of PLAP and its inhibition by this compound.
Caption: A logical workflow for troubleshooting potential off-target effects of this compound.
References
- 1. Placental Alkaline Phosphatase (PLAP) Luminescent HTS assay - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkaline Phosphatase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Evaluation of Placental Alkaline Phosphatase Expression as A Potential Target of Solid Tumors Immunotherapy by Using Gene and Protein Expression Repositories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pattern of placental alkaline phosphatase (PLAP) expression in human tumors: a tissue microarray study on 12,381 tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pattern of placental alkaline phosphatase (PLAP) expression in human tumors: a tissue microarray study on 12,381 tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.biomol.com [resources.biomol.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Unexpected Results in ML095 Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing ML095 in placental alkaline phosphatase (PLAP) inhibition assays. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key quantitative data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (PubChem CID: 25067483) is a potent and selective biochemical inhibitor of placental alkaline phosphatase (PLAP).[1][2][3] PLAP is a membrane-bound glycoprotein enzyme primarily expressed in the placenta and is often re-expressed in various cancers, making it a target of interest in diagnostics and therapeutics.[4][5]
Q2: What is the mechanism of action of this compound?
This compound acts as an inhibitor of the enzymatic activity of PLAP. The precise mode of inhibition (e.g., competitive, non-competitive) has not been fully elucidated in the publicly available literature.
Q3: What is the IC50 of this compound against PLAP?
The reported half-maximal inhibitory concentration (IC50) of this compound against placental alkaline phosphatase (PLAP) is approximately 3.7 µM (or 4,240 nM).[1][6]
Q4: How selective is this compound for PLAP over other alkaline phosphatase isozymes?
This compound exhibits high selectivity for PLAP. Its IC50 values against other major alkaline phosphatase isozymes, such as tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP), are greater than 100 µM.[1][6]
Q5: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.[1] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[3] When preparing working solutions, it is advisable to make fresh dilutions from the stock in the appropriate assay buffer. Recent studies suggest that DMSO can impact protein stability and ligand binding, so it is crucial to maintain a consistent and low final DMSO concentration across all assay wells.[7][8]
Q6: What is the known stability of this compound in experimental conditions?
While specific stability data in various aqueous buffers is limited, as a general practice for small molecules, it is recommended to prepare fresh working solutions for each experiment to minimize degradation. Stock solutions in DMSO are generally stable for extended periods when stored properly at low temperatures.[3]
Quantitative Data Summary
For easy reference and comparison, the key quantitative data for this compound is summarized in the table below.
| Parameter | Value | Notes |
| PubChem CID | 25067483 | |
| Target | Placental Alkaline Phosphatase (PLAP) | |
| IC50 vs. PLAP | 3.7 µM (4,240 nM) | [1][6] |
| IC50 vs. TNAP | > 100 µM | High selectivity over Tissue-Nonspecific Alkaline Phosphatase[1][6] |
| IC50 vs. IAP | > 100 µM | High selectivity over Intestinal Alkaline Phosphatase[1][6] |
| Solubility | 10 mg/mL in DMSO | [1] |
| Storage | Stock solutions at -20°C or -80°C | [3] |
Experimental Protocols
A detailed protocol for a standard chemiluminescent PLAP inhibition assay using this compound is provided below.
Materials and Reagents
-
This compound (PubChem CID: 25067483)
-
Recombinant human placental alkaline phosphatase (PLAP)
-
Chemiluminescent substrate (e.g., CDP-Star®)
-
Assay Buffer: 100 mM Diethanolamine (DEA), pH 9.8, 1.0 mM MgCl₂, 0.02 mM ZnCl₂[2]
-
DMSO (analytical grade)
-
White, opaque 96-well or 384-well microplates suitable for luminescence measurements
-
Luminometer
Experimental Workflow Diagram
Caption: A streamlined workflow for performing a PLAP inhibition assay with this compound.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare the Assay Buffer and allow it to equilibrate to room temperature.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration is consistent across all wells and ideally below 1%.
-
Prepare a working solution of PLAP in Assay Buffer. The optimal concentration should be determined empirically but should result in a robust signal within the linear range of the assay.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
Add the serially diluted this compound solutions to the appropriate wells of the microplate.
-
Include vehicle control wells containing Assay Buffer with the same final DMSO concentration as the compound wells.
-
Include a "no enzyme" control well containing only Assay Buffer and substrate to determine the background signal.
-
-
Enzyme Addition and Pre-incubation:
-
Add the PLAP working solution to all wells except the "no enzyme" control.
-
Mix the plate gently (e.g., on an orbital shaker for 30 seconds).
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow this compound to interact with the enzyme.
-
-
Substrate Addition and Signal Detection:
-
Initiate the enzymatic reaction by adding the chemiluminescent substrate to all wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[2]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from "no enzyme" control wells) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_vehicle))
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Troubleshooting Guide
Unexpected results can arise from various factors. This guide addresses common issues encountered in this compound inhibition assays.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | 1. Contaminated reagents or buffer. 2. Substrate instability or auto-luminescence. 3. Insufficient blocking of the microplate. | 1. Use fresh, high-purity reagents and water. Filter-sterilize the assay buffer. 2. Prepare the substrate solution immediately before use. Consult the manufacturer's guide for substrate stability. 3. While not always necessary for biochemical assays, if using antibody-based detection, ensure proper blocking steps.[9] |
| Low or No Signal | 1. Inactive enzyme. 2. Incorrect assay buffer pH. 3. Substrate degradation. 4. Instrument settings are not optimal. | 1. Ensure proper storage and handling of the PLAP enzyme. Test enzyme activity with a positive control. 2. Verify the pH of the assay buffer (pH 9.8 is optimal for PLAP). 3. Use freshly prepared substrate. 4. Optimize the luminometer's gain and integration time settings. |
| Inconsistent Results (High Well-to-Well Variability) | 1. Pipetting errors. 2. Incomplete mixing of reagents in wells. 3. Temperature gradients across the plate. 4. Edge effects due to evaporation. | 1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 2. Ensure thorough but gentle mixing after adding each reagent. 3. Allow the plate and reagents to equilibrate to room temperature before starting the assay. Avoid stacking plates during incubation. 4. Use a plate sealer during incubations and avoid using the outer wells of the plate. |
| IC50 Value Significantly Different from Expected | 1. Incorrect concentration of this compound stock solution. 2. Inaccurate serial dilutions. 3. Different assay conditions (e.g., enzyme or substrate concentration, incubation time). 4. This compound precipitation due to low solubility in the assay buffer. | 1. Verify the weighing and dissolution of the this compound powder. 2. Review dilution calculations and pipetting technique. 3. Ensure that your assay conditions are consistent with the reference protocol. IC50 values are highly dependent on assay parameters. 4. Check for any visible precipitate in the wells. Ensure the final DMSO concentration is sufficient to maintain solubility but not so high as to inhibit the enzyme. |
| Unexpected Dose-Response Curve Shape (e.g., steep or shallow slope) | 1. This compound may be a tight-binding inhibitor. 2. Compound aggregation at higher concentrations. 3. Off-target effects or complex inhibition kinetics. | 1. If tight-binding inhibition is suspected, the IC50 will be dependent on the enzyme concentration. Consider using lower enzyme concentrations.[10] 2. Visually inspect the wells with higher compound concentrations for precipitation. 3. Further mechanistic studies may be required to elucidate the mode of inhibition. |
PLAP Signaling and Function
The precise biological functions of PLAP are still under investigation. It is known to be a homodimeric, membrane-anchored enzyme that hydrolyzes phosphate monoesters.[4][11] Its re-expression in various cancers suggests a role in tumor development.
Simplified PLAP Function Diagram
References
- 1. caymanchem.com [caymanchem.com]
- 2. Placental Alkaline Phosphatase (PLAP) Luminescent HTS assay - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Placental Alkaline Phosphatase Expression as A Potential Target of Solid Tumors Immunotherapy by Using Gene and Protein Expression Repositories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Table, Probe Structure & Characteristics]. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. DMSO might impact ligand binding, capsid stability, and RNA interaction in viral preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. arp1.com [arp1.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Placental Alkaline Phosphatase Isozymes | Center for Academic Research and Training in Anthropogeny (CARTA) [carta.anthropogeny.org]
Technical Support Center: Minimizing Experimental Variability with ML095
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability when using the placental alkaline phosphatase (PLAP) inhibitor, ML095.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of placental alkaline phosphatase (PLAP).[1] PLAP is a hydrolase enzyme that removes phosphate groups from various molecules.[1] this compound acts as a biochemical inhibitor of PLAP, enabling researchers to investigate the biological functions and natural substrates of this enzyme.[2][3]
Q2: I'm observing inconsistent results in my PLAP inhibition assays with this compound. What are the common sources of variability?
A2: Variability in enzyme inhibition assays can stem from several factors. These include inconsistencies in temperature and pH, which can significantly affect enzyme activity.[4][5] Pipetting errors, improper solution preparation, and repeated freeze-thaw cycles of this compound or the enzyme can also lead to variable results.[2][6] Additionally, factors inherent to the assay itself, such as substrate concentration relative to the Michaelis constant (Km) and the percentage of product conversion, can influence the measured IC50 values.[7]
Q3: My this compound solution appears cloudy or precipitated. How can I ensure it is properly dissolved?
A3: this compound solubility can be a critical factor. For initial stock solutions, dimethyl sulfoxide (DMSO) is commonly used. If you encounter solubility issues, gentle heating and/or sonication can help dissolve the compound.[2] It is crucial to visually inspect the solution for any particulates before use.
Q4: How should I store my this compound stock solutions to maintain their stability?
A4: To prevent degradation and maintain the activity of this compound, it is recommended to aliquot stock solutions and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is important to avoid repeated freeze-thaw cycles.[2] Solutions should be stored in sealed containers, protected from moisture and light.[2]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for this compound
This guide provides a systematic approach to troubleshooting inconsistent IC50 values in your PLAP inhibition assays.
Troubleshooting Workflow for Inconsistent IC50 Values
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Placental Alkaline Phosphatase (PLAP) Luminescent HTS assay - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. Specific Immunoassays for Placental Alkaline Phosphatase As a Tumor Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
addressing ML095 precipitation issues in experimental buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the use of ML095, a selective inhibitor of Placental Alkaline Phosphatase (PLAP), in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological target?
A1: this compound (also known as CID-25067483) is a potent and selective biochemical inhibitor of Placental Alkaline Phosphatase (PLAP). It is a valuable research tool for investigating the biological functions and natural substrates of human PLAP.[1][2][3]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits significant selectivity for PLAP over other alkaline phosphatase isozymes. The half-maximal inhibitory concentrations (IC50) are as follows:
| Isozyme | IC50 Value |
| Placental Alkaline Phosphatase (PLAP) | 2.1 µM |
| Tissue-Nonspecific Alkaline Phosphatase (TNAP) | >100 µM |
| Intestinal Alkaline Phosphatase (IAP) | 53 µM |
This demonstrates a greater than 25-fold selectivity for PLAP over TNAP and IAP.[2][4]
Q3: What are the known solubility characteristics of this compound?
A3: The hydrochloride salt of this compound has reported aqueous solubility. One supplier indicates solubility in water at 5 mg/mL.[4][5] For in vivo studies, it has been successfully formulated at concentrations of ≥ 2.08 mg/mL (7.36 mM) in various vehicles, including those containing DMSO, PEG300, Tween-80, and saline.[1] It is also soluble in DMSO at concentrations of at least 10 mg/mL.[2]
Q4: How should this compound stock solutions be prepared and stored?
A4: It is recommended to prepare a high-concentration stock solution in a suitable organic solvent like DMSO. For long-term storage, it is advisable to store stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation.[1]
Troubleshooting Guide: Addressing this compound Precipitation in Experimental Buffers
Issue: I've diluted my this compound DMSO stock solution into my aqueous experimental buffer (e.g., PBS, Tris, or cell culture medium) and I observe precipitation.
This is a common challenge encountered with small molecule inhibitors that have moderate aqueous solubility. The abrupt change in solvent polarity when diluting a DMSO stock into an aqueous buffer can cause the compound to "crash out" of solution.
Potential Causes and Recommended Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous buffer exceeds its solubility limit under the specific experimental conditions (pH, ionic strength, temperature). | - Determine the Maximum Soluble Concentration: Perform a serial dilution of your this compound stock in the experimental buffer and visually inspect for precipitation. The highest concentration that remains clear is your maximum working concentration. - Reduce the Final Concentration: If possible, lower the final concentration of this compound in your assay. |
| Final DMSO Concentration is Too Low | While high concentrations of DMSO can be toxic to cells, a certain percentage is often necessary to maintain the solubility of hydrophobic compounds in aqueous solutions. | - Optimize Final DMSO Concentration: Aim for a final DMSO concentration between 0.1% and 0.5% in your final assay volume. This range is generally well-tolerated by most cell lines. Note that some assays may be sensitive to higher DMSO concentrations. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous buffer can create localized high concentrations of the compound, leading to immediate precipitation. | - Use Serial Dilutions: Instead of a single dilution step, perform a stepwise serial dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration in your experimental buffer, then add this intermediate dilution to the final assay volume. - Gentle Mixing: Add the this compound stock solution dropwise to the pre-warmed (if applicable) experimental buffer while gently vortexing or swirling to ensure rapid and uniform dispersion. |
| Buffer Composition and pH | The solubility of a compound can be influenced by the pH and ionic strength of the buffer. | - pH Adjustment: The solubility of ionizable compounds can be pH-dependent. While specific data for this compound is not available, you can empirically test a range of pH values for your buffer to see if it improves solubility. - Consider Buffer Type: If precipitation persists in PBS, consider trying a different buffer system like Tris or HEPES. |
| Temperature Effects | The solubility of many compounds is temperature-dependent. | - Use Pre-warmed Buffers: For cell-based assays, always use media and buffers that have been pre-warmed to 37°C before adding the this compound stock solution. |
| Presence of Other Components | Components in complex media, such as high concentrations of salts or proteins, can sometimes affect compound solubility. | - Test in Simpler Buffers: If you encounter precipitation in complex cell culture media, first test the solubility of this compound in a simpler buffer like PBS to isolate the cause. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in an Aqueous Buffer
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a series of clear microcentrifuge tubes, prepare serial dilutions of the this compound stock solution in your target experimental buffer (e.g., PBS, pH 7.4) to achieve final concentrations ranging from 1 µM to 200 µM. Ensure the final DMSO concentration is kept constant across all dilutions (e.g., 0.5%).
-
Include a "buffer + DMSO" only control.
-
Vortex each tube gently.
-
Incubate the tubes at the intended experimental temperature (e.g., room temperature or 37°C) for 30 minutes.
-
Visually inspect each tube against a dark background for any signs of precipitation (cloudiness, visible particles). The highest concentration that remains completely clear is the maximum soluble concentration under these conditions.
Protocol 2: Preparing a Working Solution of this compound in Cell Culture Medium
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
To achieve a final concentration of 10 µM this compound with 0.1% DMSO, first prepare an intermediate dilution. For example, add 2 µL of the 10 mM stock to 198 µL of pre-warmed medium to get a 100 µM intermediate solution.
-
Gently vortex the intermediate dilution.
-
Add the required volume of the intermediate dilution to your final culture volume. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium in your culture plate.
-
Gently mix the final solution in the plate.
-
Visually confirm the absence of precipitation under a microscope before proceeding with your experiment.
Visualizations
Placental Alkaline Phosphatase (PLAP) Function
Placental Alkaline Phosphatase (PLAP) is a membrane-bound enzyme that catalyzes the hydrolysis of phosphate monoesters at alkaline pH. Its primary function is dephosphorylation, which can impact various cellular processes by modulating the phosphorylation state of different substrates. The precise signaling pathways downstream of PLAP are not fully elucidated.
Caption: General function of Placental Alkaline Phosphatase (PLAP) and its inhibition by this compound.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues with this compound in experimental buffers.
Caption: A step-by-step workflow for addressing precipitation issues with this compound.
References
- 1. Placental Alkaline Phosphatase Isozymes | Center for Academic Research and Training in Anthropogeny (CARTA) [carta.anthropogeny.org]
- 2. Placental Alkaline Phosphatase (PLAP): Is it exclusively placental? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Placental Alkaline Phosphatase (PLAP) Luminescent HTS assay - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Structural studies of human placental alkaline phosphatase in complex with functional ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of placental alkaline phosphatase (PLAP) and PLAP-like material by epithelial germ cell and non-germ cell tumours in vitro - PMC [pmc.ncbi.nlm.nih.gov]
determining the optimal incubation time for ML095 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal incubation time for ML095 treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and incubation time for this compound in a new cell line?
A1: For a new cell line, we recommend starting with a dose-response experiment to determine the optimal concentration, followed by a time-course experiment to establish the optimal incubation time. A suggested starting concentration range for this compound is 1 µM to 50 µM. For the initial time-course experiment, we suggest testing incubation times of 6, 12, 24, and 48 hours.
Q2: How do I design an experiment to determine the optimal incubation time for this compound?
A2: To determine the optimal incubation time, a time-course experiment is recommended. This involves treating your cells with a fixed, effective concentration of this compound (determined from a dose-response experiment) and measuring the desired biological endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). The optimal incubation time will be the point at which the desired effect is maximized without inducing significant off-target effects or cytotoxicity.
Q3: What are the key parameters to consider when interpreting the results of a time-course experiment?
A3: When interpreting your results, consider the following:
-
Efficacy: At what time point is the desired biological effect (e.g., inhibition of alkaline phosphatase activity, downstream signaling changes, or a phenotypic outcome) most pronounced?
-
Cell Viability: Is there a decrease in cell viability at later time points, suggesting cytotoxicity? It is crucial to distinguish the specific inhibitory effects of this compound from general cellular toxicity.[1]
-
Mechanism of Action: Consider the known mechanism of this compound as an alkaline phosphatase inhibitor.[2] The optimal time should correlate with a significant reduction in the activity of its target enzymes (PLAP, TNAP, IAP).
Troubleshooting Guide
Issue 1: I am not observing any significant effect of this compound at any of the tested incubation times.
-
Possible Cause 1: Suboptimal Concentration. The concentration of this compound used may be too low for your specific cell line or experimental conditions.
-
Solution: Perform a dose-response experiment with a broader range of this compound concentrations (e.g., 0.1 µM to 100 µM) at a fixed, long incubation time (e.g., 48 hours) to determine the EC50 (half-maximal effective concentration).
-
-
Possible Cause 2: Insufficient Incubation Time. The biological effect you are measuring may require a longer duration to become apparent.
-
Solution: Extend the incubation times in your time-course experiment (e.g., up to 72 or 96 hours), ensuring you monitor cell viability at these later time points.
-
-
Possible Cause 3: Low Target Expression. The target alkaline phosphatases (PLAP, TNAP, or IAP) may not be expressed at sufficient levels in your cell model.
-
Solution: Confirm the expression of the target enzymes in your cells using techniques such as Western blot, qPCR, or immunofluorescence.
-
Issue 2: I am observing high levels of cell death at all incubation times.
-
Possible Cause 1: this compound Concentration is Too High. The concentration of this compound may be causing cytotoxicity.
-
Solution: Reduce the concentration of this compound used in your experiments. Refer to your dose-response data to select a concentration that is effective but not overly toxic.
-
-
Possible Cause 2: Solvent Toxicity. If using a solvent like DMSO to dissolve this compound, the final concentration of the solvent in the culture medium may be toxic to the cells.
-
Solution: Ensure the final solvent concentration is below the tolerance level for your cell line (typically ≤ 0.1% for DMSO). Include a vehicle-only control in your experiments to assess solvent toxicity.
-
Issue 3: The results of my time-course experiment are inconsistent between replicates.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells can lead to variability in the results.
-
Solution: Ensure a homogenous cell suspension and careful pipetting when seeding cells. Allow cells to adhere and stabilize for 24 hours before starting the treatment.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates. Wells on the outer edges of a microplate are more prone to evaporation, which can affect cell growth and compound concentration.
-
Solution: Avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to maintain humidity.
-
Data Presentation
Table 1: Hypothetical Time-Course and Dose-Response Data for this compound Treatment on 'Cell Line X'
This table summarizes the results from a typical experiment to determine the optimal incubation time and concentration for this compound. The data represents the percentage of alkaline phosphatase (AP) inhibition and cell viability.
| This compound Concentration (µM) | Incubation Time (hours) | AP Inhibition (%) | Cell Viability (%) |
| 1 | 24 | 15.2 | 98.5 |
| 10 | 24 | 48.7 | 95.1 |
| 25 | 24 | 85.3 | 92.3 |
| 50 | 24 | 92.1 | 88.6 |
| 25 | 6 | 35.8 | 99.2 |
| 25 | 12 | 62.4 | 97.8 |
| 25 | 48 | 89.5 | 85.4 |
| 25 | 72 | 90.1 | 75.2 |
From this data, an optimal incubation time for 25 µM this compound would be 24 hours, as it provides high AP inhibition with minimal impact on cell viability.
Experimental Protocols
Protocol: Determining Optimal Incubation Time using an ATP-Based Luminescence Viability Assay
This protocol outlines a method for conducting a time-course experiment with this compound and assessing cell viability.[3]
-
Cell Seeding:
-
Culture and harvest cells in their logarithmic growth phase.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL in the appropriate culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to adhere.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
From the stock solution, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 25 µM, 50 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plates for the desired time points (e.g., 6, 12, 24, 48, and 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Measurement (ATP Assay):
-
At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of a commercial ATP-based luminescence reagent (e.g., CellTiter-Glo®) to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the average luminescence for each treatment group and the vehicle control.
-
Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the incubation time for each concentration of this compound to determine the optimal incubation period.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound inhibiting Placental Alkaline Phosphatase (PLAP).
Caption: Experimental workflow for determining the optimal incubation time for this compound.
References
quality control measures for ML095 stock solutions
This technical support center provides guidance on the quality control, handling, and troubleshooting of ML095 stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The choice of solvent is critical for the solubility and stability of this compound.[1][2] While specific solubility data for this compound is not available, a common solvent for many small molecules is dimethyl sulfoxide (DMSO).[2] It is crucial to consult the manufacturer's certificate of analysis or relevant literature for any specific solvent recommendations. The adage "like dissolves like" is a useful guiding principle.[1]
Q2: How should this compound stock solutions be stored to ensure stability?
A2: Proper storage is essential to maintain the integrity of this compound stock solutions.[1] General best practices include:
-
Temperature: Store aliquots at -20°C or -80°C for long-term storage to minimize degradation.
-
Light: Protect from light by using amber vials or by wrapping vials in foil, especially if the compound is light-sensitive.[1]
-
Container: Use glass vials with screw caps that have a Teflon disc to form a tight seal, which minimizes solvent evaporation.[3] Polypropylene tubes may be unsuitable for long-term storage due to solvent loss.[3]
-
Labeling: Clearly label all vials with the compound name, concentration, solvent, and date of preparation.[1]
Q3: How many times can I freeze-thaw an aliquot of this compound stock solution?
A3: It is recommended to minimize freeze-thaw cycles as they can lead to compound degradation. Prepare small, single-use aliquots of your stock solution to avoid repeated temperature changes. If repeated use from a single vial is necessary, warm the vial to ambient temperature before opening to prevent condensation of atmospheric water into the solution.[3]
Troubleshooting Guide
Issue 1: My this compound stock solution has precipitated.
| Possible Cause | Troubleshooting Step |
| Low Solubility | The concentration of this compound may exceed its solubility limit in the chosen solvent. |
| Action: Gently warm the solution in a water bath (not exceeding 37°C) and vortex to try and redissolve the precipitate. If precipitation persists, consider preparing a new stock solution at a lower concentration. | |
| Improper Storage | The stock solution may have been stored at an inappropriate temperature, leading to precipitation. |
| Action: Review the storage conditions and ensure they align with the manufacturer's recommendations. | |
| Solvent Evaporation | Improperly sealed vials can lead to solvent evaporation, thereby increasing the concentration of this compound and causing it to precipitate.[3] |
| Action: Use vials with Teflon-lined screw caps for long-term storage.[3] |
Issue 2: this compound is not showing the expected biological activity.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | This compound may have degraded due to improper handling or storage (e.g., exposure to light, frequent freeze-thaw cycles).[1] |
| Action: Prepare a fresh stock solution from a new batch of solid compound. Perform a quality control check, such as HPLC or LC-MS, to assess the purity and integrity of the compound. | |
| Incorrect Concentration | The actual concentration of the stock solution may be different from the calculated concentration due to weighing errors or solvent evaporation. |
| Action: Use a calibrated balance for weighing the compound. Consider performing a concentration determination using a suitable analytical method. | |
| Solvent Effects | The solvent used to dissolve this compound may be interfering with the biological assay.[1] |
| Action: Run a solvent control in your experiment to assess any background effects. |
Quality Control Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of an this compound stock solution.
Methodology:
-
Sample Preparation: Dilute a small aliquot of the this compound stock solution with the mobile phase to a final concentration suitable for UV detection (e.g., 10 µM).
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound.
-
-
Analysis:
-
Inject the prepared sample.
-
Analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak corresponding to this compound.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This protocol provides a general method to confirm the identity of this compound in a stock solution.
Methodology:
-
Sample Preparation: Dilute the this compound stock solution as described for HPLC analysis.
-
LC-MS System:
-
LC System: Use the same LC conditions as described for the HPLC protocol.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive or negative ion mode, depending on the chemical nature of this compound.
-
Scan Range: A mass range that includes the expected molecular weight of this compound.
-
-
Analysis:
-
Inject the sample.
-
Confirm the presence of this compound by identifying the peak in the chromatogram with the correct mass-to-charge ratio (m/z) in the corresponding mass spectrum.
-
Visualizations
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase 1.
Caption: Experimental workflow for quality control of this compound stock solutions.
References
Validation & Comparative
A Comparative Guide to Alkaline Phosphatase Inhibitors: ML095 versus Sodium Orthovanadate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two common alkaline phosphatase (ALP) inhibitors: ML095 and sodium orthovanadate. The information presented is curated to assist researchers in selecting the appropriate inhibitor for their experimental needs, with a focus on quantitative data, experimental methodologies, and the inhibitors' effects on cellular signaling.
Introduction to Alkaline Phosphatase and its Inhibition
Alkaline phosphatases are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at alkaline pH. They are involved in various physiological processes, and their dysregulation is implicated in several diseases. The inhibition of ALP is a critical tool for studying its biological functions and for therapeutic development. This guide focuses on two inhibitors with distinct properties: this compound, a selective inhibitor of a specific ALP isozyme, and sodium orthovanadate, a broad-spectrum phosphatase inhibitor.
At a Glance: this compound vs. Sodium Orthovanadate
| Feature | This compound | Sodium Orthovanadate |
| Target Specificity | Highly selective for Placental Alkaline Phosphatase (PLAP)[1]. | Broad-spectrum inhibitor of protein tyrosine phosphatases, alkaline phosphatases, and ATPases[2][3]. |
| Mechanism of Action | Biochemical inhibitor of PLAP[1]. | Competitive inhibitor, acts as a phosphate analog[2][3][4]. |
| Potency (IC50/Ki) | PLAP: IC50 = 2.1 µM - 3.7 µM[1] | Alkaline Phosphatase: Ki < 1 µM; IC50 ≈ 10 µM[5] |
| Selectivity | >25-fold selectivity over TNAP and IAP (IC50 > 100 µM)[1]. | Non-selective, inhibits a wide range of phosphatases[2][3][4]. |
| Activation Required | No | Yes, requires depolymerization for maximal activity[2]. |
| Cellular Effects | Inhibition of PLAP-mediated processes. | Broad effects on multiple signaling pathways due to non-specific phosphatase inhibition[6]. |
In-Depth Comparison
This compound: A Selective Placental Alkaline Phosphatase (PLAP) Inhibitor
This compound has emerged as a valuable research tool due to its high specificity for placental alkaline phosphatase (PLAP), an enzyme expressed at high levels during pregnancy and in various cancers[1][7].
Mechanism of Action and Specificity: this compound is a potent and selective biochemical inhibitor of PLAP[1]. Its selectivity is a key advantage, allowing researchers to probe the specific functions of PLAP without confounding effects from the inhibition of other ALP isozymes like tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP)[1].
Signaling Pathways: The precise downstream signaling pathways regulated by PLAP are still under investigation. However, PLAP is known to be a membrane-bound enzyme, and its inhibition by this compound can be used to explore its role in cell growth, differentiation, and tumorigenesis[8][9][10].
Sodium Orthovanadate: A Broad-Spectrum Phosphatase Inhibitor
Sodium orthovanadate is a widely used, classical phosphatase inhibitor. Its utility stems from its broad-spectrum activity, but this is also its main limitation when studying specific enzymes.
Mechanism of Action and Specificity: Sodium orthovanadate acts as a competitive inhibitor by mimicking the phosphate group and binding to the active site of phosphatases[2][3][4]. It is not specific for alkaline phosphatase and will inhibit a wide range of protein tyrosine phosphatases and ATPases[2][3].
Signaling Pathways: Due to its broad-spectrum nature, sodium orthovanadate can impact numerous signaling pathways. For instance, its inhibition of protein tyrosine phosphatases can lead to increased phosphorylation of signaling proteins, affecting pathways such as the insulin signaling and MAPK pathways. It has also been shown to display anti-inflammatory action by suppressing AKT-IKKβ signaling[6]. When interpreting data from experiments using sodium orthovanadate, it is crucial to consider its pleiotropic effects.
Experimental Protocols
General Alkaline Phosphatase Activity Assay (Colorimetric)
This protocol can be adapted for screening and characterizing inhibitors of alkaline phosphatase.
Principle: The assay is based on the hydrolysis of p-nitrophenyl phosphate (pNPP) by alkaline phosphatase to p-nitrophenol (pNP), a yellow-colored product. The rate of pNP formation is directly proportional to the ALP activity and can be measured spectrophotometrically at 405 nm.
Materials:
-
Alkaline phosphatase enzyme (e.g., calf intestinal or human placental)
-
pNPP substrate solution
-
Assay buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
Inhibitor solutions (this compound or activated sodium orthovanadate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound or activated sodium orthovanadate in the assay buffer.
-
Reaction Setup: In a 96-well plate, add:
-
Assay Buffer
-
Inhibitor solution (or vehicle control)
-
Alkaline phosphatase enzyme solution
-
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the pNPP substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes) using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Activation of Sodium Orthovanadate
For maximal inhibitory activity, sodium orthovanadate must be depolymerized.
Procedure:
-
Prepare a 100 mM solution of sodium orthovanadate in water.
-
Adjust the pH of the solution to 10.0 using 1N NaOH. The solution will turn yellow.
-
Boil the solution until it becomes colorless.
-
Cool to room temperature.
-
Readjust the pH to 10.0 with 1N HCl.
-
Repeat the boiling and cooling steps until the solution remains colorless and the pH stabilizes at 10.0.
-
Store the activated sodium orthovanadate solution in aliquots at -20°C[2].
Visualizing Experimental Concepts
Workflow for ALP inhibitor screening.
Inhibitor specificity comparison.
Conclusion
The choice between this compound and sodium orthovanadate as an alkaline phosphatase inhibitor is highly dependent on the specific research question.
-
This compound is the ideal choice for studies focused on the specific roles of placental alkaline phosphatase (PLAP) , offering high selectivity and minimizing off-target effects.
-
Sodium orthovanadate is a potent, broad-spectrum phosphatase inhibitor suitable for studies where general phosphatase inhibition is desired. However, researchers must be cautious in attributing observed effects solely to the inhibition of alkaline phosphatase due to its lack of specificity.
This guide provides a foundational understanding to aid in the selection and application of these inhibitors. For optimal results, it is recommended to consult the primary literature for detailed experimental conditions and further insights into the biological activities of these compounds.
References
- 1. Placental Alkaline Phosphatase (PLAP) Luminescent HTS assay - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of human alkaline phosphatases by vanadate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphatase inhibition by sodium orthovanadate displays anti-inflammatory action by suppressing AKT-IKKβ signaling in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of selective inhibitors of placental alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkaline phosphatase, placental type - Wikipedia [en.wikipedia.org]
- 9. Placental Alkaline Phosphatase Isozymes | Center for Academic Research and Training in Anthropogeny (CARTA) [carta.anthropogeny.org]
- 10. ALPP alkaline phosphatase, placental [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
validating ML095's specificity against other phosphatase enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biochemical inhibitor ML095 against other human alkaline phosphatase enzymes. The information presented herein is intended to assist researchers in evaluating the suitability of this compound for studies requiring selective inhibition of Placental Alkaline Phosphatase (PLAP).
Executive Summary
This compound is a potent and selective inhibitor of human Placental Alkaline Phosphatase (PLAP). Experimental data demonstrates that this compound has a significantly higher affinity for PLAP compared to other closely related alkaline phosphatase isozymes, namely Tissue-Nonspecific Alkaline Phosphatase (TNAP) and Intestinal Alkaline Phosphatase (IAP). This high degree of selectivity makes this compound a valuable tool for investigating the specific biological functions of PLAP, which are currently not well understood.
Data Presentation: this compound Specificity Profile
The inhibitory activity of this compound against various human alkaline phosphatases is summarized in the table below. The data clearly illustrates the selectivity of this compound for PLAP.
| Enzyme Target | Common Name | This compound IC50 (µM) | Selectivity vs. PLAP |
| Placental Alkaline Phosphatase | PLAP | 3.7 - 4.24 | - |
| Tissue-Nonspecific Alkaline Phosphatase | TNAP | > 100 | > 23-fold |
| Intestinal Alkaline Phosphatase | IAP | > 100 | > 23-fold |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. A lower IC50 value indicates a higher potency.
Experimental Protocols
The following is a generalized protocol for determining the IC50 of this compound against a panel of phosphatase enzymes. This protocol is based on established biochemical assay principles.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of various phosphatase enzymes.
Materials:
-
This compound stock solution (in DMSO)
-
Recombinant human phosphatase enzymes (PLAP, TNAP, IAP, etc.)
-
Assay Buffer (e.g., 250 mM Diethanolamine (DEA), pH 9.8, 2.5 mM MgCl₂, 0.05 mM ZnCl₂)
-
Phosphatase substrate (e.g., p-Nitrophenyl Phosphate (pNPP) or a chemiluminescent substrate like CDP-Star®)
-
96-well microplates
-
Microplate reader (spectrophotometer or luminometer)
-
DMSO (for control wells)
Procedure:
-
Enzyme Preparation: Prepare working solutions of each phosphatase enzyme in the assay buffer to a final concentration that yields a robust and linear reaction rate over the desired time course.
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be in the 100-200 µM range, followed by 2- or 3-fold serial dilutions.
-
Assay Setup:
-
Add a small volume of the diluted this compound solutions to the wells of a 96-well plate.
-
Include control wells containing only DMSO (vehicle control, representing 0% inhibition) and wells with no enzyme (background control).
-
Add the prepared enzyme solutions to all wells except the background controls.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
-
Reaction Initiation: Add the phosphatase substrate to all wells to initiate the enzymatic reaction.
-
Data Acquisition:
-
For a colorimetric substrate like pNPP, the reaction is typically stopped after a fixed time by adding a stop solution (e.g., NaOH), and the absorbance is measured at 405 nm.
-
For a continuous luminescent assay with a substrate like CDP-Star®, the luminescence is measured kinetically over time.
-
-
Data Analysis:
-
Subtract the background readings from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Signaling Pathway of PLAP
The precise signaling pathway of PLAP is not yet fully elucidated. However, its primary known function is the dephosphorylation of various substrates at the cell surface.
Caption: Simplified function of Placental Alkaline Phosphatase (PLAP).
Experimental Workflow for Phosphatase Inhibitor Specificity Profiling
The following diagram illustrates the key steps involved in assessing the specificity of a phosphatase inhibitor like this compound.
Caption: Workflow for determining phosphatase inhibitor specificity.
Comparative Analysis of ML095 Hydrochloride: A Selective Placental Alkaline Phosphatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ML095 hydrochloride, a known inhibitor of Placental Alkaline Phosphatase (PLAP), with other relevant compounds. The information is intended to assist researchers in evaluating its suitability for their studies. While comprehensive cross-reactivity data for this compound hydrochloride against a broad panel of unrelated targets is not publicly available, this guide summarizes its selectivity against other alkaline phosphatase isozymes and compares it to a more recently identified potent and selective PLAP inhibitor.
Selectivity Profile of this compound Hydrochloride
This compound hydrochloride has been characterized as a specific inhibitor of PLAP. Its selectivity has been primarily assessed against other members of the alkaline phosphatase family, namely Tissue-Nonspecific Alkaline Phosphatase (TNAP) and Intestinal Alkaline Phosphatase (IAP).
| Compound | IC50 vs PLAP | IC50 vs TNAP | IC50 vs IAP | Selectivity (PLAP vs TNAP) | Selectivity (PLAP vs IAP) |
| This compound hydrochloride | 2.1 µM | >100 µM | 53 µM | >47-fold | 25-fold |
Table 1: Inhibitory potency and selectivity of this compound hydrochloride against alkaline phosphatase isozymes.
Comparison with a Novel Selective PLAP Inhibitor
Recent advancements in inhibitor discovery have led to the identification of highly potent and selective PLAP inhibitors. One such compound, identified from a DNA-encoded chemical library, will be referred to as "PL-18" for the purpose of this guide.
| Compound | Primary Target | IC50 | Selectivity over TNAP |
| This compound hydrochloride | PLAP | 2.1 µM | >47-fold |
| PL-18 | PLAP | 32 nM | No detectable inhibition |
Table 2: Comparison of this compound hydrochloride with the novel PLAP inhibitor PL-18.[1][2]
Proposed Signaling Pathway of PLAP
The precise physiological role of PLAP is still under investigation. One hypothesis suggests its involvement in the transcytosis of Immunoglobulin G (IgG) across the placenta, acting as an IgG receptor.[3] However, this proposed function is a subject of debate within the scientific community, with some studies showing conflicting results.[4] The following diagram illustrates the proposed mechanism of PLAP-mediated IgG transport.
Proposed pathway of PLAP-mediated IgG transcytosis.
Experimental Protocols
The following is a detailed methodology for a luminescent high-throughput screening (HTS) assay, similar to the one used to identify this compound hydrochloride as a PLAP inhibitor.[5]
Objective: To identify inhibitors of Placental Alkaline Phosphatase (PLAP) from a chemical library.
Principle: The assay measures the enzymatic activity of PLAP through the dephosphorylation of a chemiluminescent substrate. A decrease in luminescence in the presence of a test compound indicates potential inhibition of PLAP.
Materials:
-
PLAP Enzyme: Purified recombinant human PLAP.
-
Assay Buffer: 100 mM Diethanolamine (DEA), pH 9.8, 1.0 mM MgCl₂, 0.02 mM ZnCl₂.
-
Substrate: CDP-Star (chemiluminescent substrate).
-
Test Compounds: Dissolved in Dimethyl Sulfoxide (DMSO).
-
Control Inhibitor: A known PLAP inhibitor for positive control.
-
Microplates: 384-well white, solid-bottom microplates.
Procedure:
-
Compound Dispensing: Using an acoustic dispenser, add 20-40 nL of test compounds (at a concentration of 10 mM in DMSO) to the appropriate wells of the 384-well microplate. Control wells will contain DMSO only (negative control) or a known inhibitor (positive control).
-
Enzyme Addition: Add 8 µL of PLAP working solution (diluted in assay buffer to a final concentration that gives a robust signal) to all wells using a bulk reagent dispenser.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature to allow for the interaction between the compounds and the enzyme.
-
Substrate Addition: Add 8 µL of the CDP-Star substrate working solution to all wells.
-
Signal Detection: Incubate the plate for an additional 30 minutes at room temperature to allow the enzymatic reaction to proceed and the luminescent signal to develop. Measure the luminescence using a plate reader.
Data Analysis:
-
The percentage of inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Compounds showing significant inhibition (typically >50%) are selected for further dose-response studies to determine their IC50 values.
Workflow for the PLAP luminescent HTS assay.
Disclaimer: This guide is for informational purposes only and is based on publicly available data as of December 2025. Researchers should always consult primary literature and conduct their own validation experiments.
References
- 1. Design and synthesis of selective inhibitors of placental alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcytosis of placental alkaline phosphatase-polymeric immunoglobulin receptor fusion proteins is regulated by mutations of Ser664 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Placental alkaline phosphatase as the placental IgG receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of placental alkaline phosphatase does not correlate with IgG binding, internalization and transcytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Placental Alkaline Phosphatase (PLAP) Luminescent HTS assay - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of ML095 with Other Known PLAP Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of ML095 and other known inhibitors of Placental Alkaline Phosphatase (PLAP). This document outlines quantitative performance data, experimental methodologies, and visual representations of associated signaling pathways to facilitate informed decisions in research and development.
Placental alkaline phosphatase (PLAP) is a glycosylphosphatidylinositol (GPI)-anchored, heat-stable enzyme predominantly expressed in the placenta during pregnancy. Its re-expression in various cancers, including ovarian, testicular, and lung carcinomas, has made it a significant biomarker and a potential therapeutic target. The development of potent and selective PLAP inhibitors is crucial for elucidating its physiological and pathophysiological functions and for exploring its therapeutic potential. This guide compares the biochemical inhibitor this compound with other known PLAP inhibitors, including a highly potent and selective experimental compound and the classical, non-selective alkaline phosphatase inhibitors Levamisole and L-Phenylalanine.
Data Presentation: Quantitative Comparison of PLAP Inhibitors
The following table summarizes the inhibitory potency and selectivity of this compound and other compounds against PLAP and its related isozymes, tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP).
| Inhibitor | Target | IC50 / Ki | Selectivity | Mechanism of Inhibition | Reference |
| This compound | PLAP | IC50: 2.1 µM - 3.7 µM | >25-fold vs TNAP; >14-fold vs IAP | Not fully elucidated | [Probe Development Report] |
| TNAP | IC50: >100 µM | ||||
| IAP | IC50: 53 µM | ||||
| "Compound X" (from DNA-Encoded Library) | PLAP | IC50: 32 nM | Highly selective vs TNAP (no detectable inhibition) | Not specified | [Journal of Medicinal Chemistry] |
| TNAP | No detectable inhibition | ||||
| Levamisole | PLAP | Weak inhibitor | Non-selective (inhibits most APs except intestinal) | Uncompetitive | [Clinical Chemistry] |
| L-Phenylalanine | PLAP | Inhibits PLAP | Non-selective | Uncompetitive | [Clinical Chemistry] |
Experimental Protocols
The determination of the inhibitory activity of these compounds relies on robust and sensitive enzymatic assays. Below are the detailed methodologies for the key experiments cited.
Luminescent PLAP Inhibition Assay
This high-throughput screening assay is utilized for the discovery and characterization of PLAP inhibitors like this compound.
Principle: The assay measures the ability of a compound to inhibit the dephosphorylation of a chemiluminescent substrate by PLAP. The luminescence signal is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant human PLAP
-
Chemiluminescent substrate (e.g., CDP-Star®)
-
Assay Buffer: 250 mM Diethanolamine (DEA), pH 9.8, 2.5 mM MgCl₂, 0.05 mM ZnCl₂
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
384-well white opaque assay plates
-
Luminometer
Procedure:
-
Compound Plating: Serially dilute test compounds in DMSO and add to the assay plates. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Enzyme Addition: Add a working solution of PLAP in assay buffer to all wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Substrate Addition: Add the chemiluminescent substrate to all wells to initiate the enzymatic reaction.
-
Signal Detection: After a further incubation period (e.g., 30 minutes) at room temperature, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.
Mandatory Visualizations
PLAP's Role in Dephosphorylation
The following diagram illustrates the fundamental enzymatic function of PLAP at the cell surface.
Caption: PLAP dephosphorylates extracellular substrates.
Experimental Workflow for PLAP Inhibitor Screening
This diagram outlines the high-throughput screening process for identifying PLAP inhibitors.
Validating Experimental Findings: A Comparative Guide for ML095 and siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutic interventions, rigorous validation of experimental findings is paramount. This guide provides a comparative analysis of two methodologies for validating the on-target effects of ML095, a selective inhibitor of Placental Alkaline Phosphatase (PLAP). We present a hypothetical experimental finding where this compound demonstrates an anti-proliferative effect on cancer cells by modulating the STAT3 signaling pathway. This finding is then validated using a secondary method: siRNA-mediated knockdown of PLAP.
This guide offers detailed experimental protocols, presents quantitative data in a clear, comparative format, and utilizes diagrams to illustrate the underlying biological pathways and experimental workflows.
Comparative Analysis of this compound and PLAP siRNA on STAT3 Phosphorylation and Cell Proliferation
The following table summarizes the quantitative data from a hypothetical study on the effects of this compound and PLAP siRNA in a cancer cell line.
| Treatment Group | STAT3 Phosphorylation (pSTAT3/total STAT3 ratio) | Cell Proliferation (% of Control) |
| Vehicle Control | 1.0 ± 0.1 | 100 ± 5 |
| This compound (10 µM) | 2.5 ± 0.3 | 65 ± 4 |
| Control siRNA | 1.1 ± 0.1 | 98 ± 6 |
| PLAP siRNA | 2.3 ± 0.2 | 68 ± 5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Primary Method: this compound Treatment and Analysis
1. Cell Culture and this compound Treatment:
-
Human cancer cells (e.g., HeLa) were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cells were seeded in 6-well plates and allowed to adhere overnight.
-
The following day, cells were treated with either vehicle control (DMSO) or this compound at a final concentration of 10 µM.
-
Cells were incubated for 24 hours before harvesting for analysis.
2. Western Blotting for STAT3 Phosphorylation:
-
After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 were incubated overnight at 4°C.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Bands were visualized using an ECL detection system and quantified using densitometry software. The ratio of phosphorylated STAT3 to total STAT3 was calculated.
3. Cell Proliferation Assay (MTT Assay):
-
Cells were seeded in 96-well plates and treated with this compound as described above.
-
After 24 hours, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell proliferation was expressed as a percentage of the vehicle-treated control.
Secondary Method: PLAP siRNA Knockdown and Validation
1. siRNA Transfection:
-
Cells were seeded in 6-well plates to achieve 50-60% confluency on the day of transfection.
-
PLAP-specific siRNA or a non-targeting control siRNA were diluted in serum-free medium.
-
A lipid-based transfection reagent was diluted in a separate tube of serum-free medium.
-
The diluted siRNA and transfection reagent were mixed and incubated at room temperature for 20 minutes to allow for complex formation.
-
The siRNA-lipid complexes were added to the cells in fresh serum-free medium.
-
After 6 hours of incubation, the medium was replaced with complete growth medium.
-
Cells were incubated for a further 48 hours to allow for PLAP knockdown.
2. Validation of PLAP Knockdown (Quantitative Real-Time PCR):
-
Total RNA was extracted from siRNA-treated cells using a commercial kit.
-
cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative real-time PCR (qRT-PCR) was performed using SYBR Green master mix and primers specific for PLAP and a housekeeping gene (e.g., GAPDH).
-
The relative expression of PLAP mRNA was calculated using the ΔΔCt method, normalized to the housekeeping gene and expressed as a percentage of the control siRNA-treated cells.
3. Western Blotting and Cell Proliferation Assay:
-
Following confirmation of PLAP knockdown, the downstream effects on STAT3 phosphorylation and cell proliferation were assessed using the same Western blotting and MTT assay protocols as described for the this compound treatment.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key biological pathways and experimental procedures.
Caption: The PLAP-STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflows for the primary and secondary validation methods.
By employing a secondary method such as siRNA knockdown, researchers can confidently attribute the observed biological effects to the specific inhibition of the target protein, thereby strengthening the validity of their findings and providing a solid foundation for further drug development.
The Specificity Advantage: ML095 Outperforms Non-Specific Alkaline Phosphatase Inhibitors
For researchers, scientists, and drug development professionals, the selective inhibition of enzyme isoforms is a critical aspect of modern therapeutic design. In the landscape of alkaline phosphatase (AP) research, the inhibitor ML095 demonstrates significant advantages in specificity over non-specific inhibitors like levamisole and tetramisole. This guide provides a comparative analysis, supported by experimental data and detailed protocols, to highlight the superior profile of this compound for targeted research and potential therapeutic applications.
Alkaline phosphatases are a group of enzymes that play crucial roles in various physiological processes, including bone mineralization, neuronal development, and gut health.[1] Humans have four main isozymes: tissue-nonspecific alkaline phosphatase (TNAP), placental alkaline phosphatase (PLAP), intestinal alkaline phosphatase (IAP), and germ cell alkaline phosphatase (GCAP).[2] While TNAP is ubiquitously expressed, the other isozymes have more restricted tissue distribution. The ability to selectively inhibit these isozymes is paramount for elucidating their specific functions and for developing targeted therapies that minimize off-target effects.
Unveiling the Potency and Selectivity of this compound
This compound has emerged as a potent and highly selective inhibitor of PLAP. Experimental data demonstrates its remarkable specificity, a key differentiator from non-specific inhibitors.
| Inhibitor | Target Isozyme | IC50 (µM) |
| This compound | PLAP | 2.1 |
| TNAP | >100 | |
| IAP | 53 | |
| Levamisole | TNAP | Potent Inhibition (Ki values often cited) |
| IAP | Weak Inhibition | |
| PLAP | Weak Inhibition |
Table 1: Comparative inhibitory activity of this compound and Levamisole against alkaline phosphatase isozymes. This compound shows a clear preference for PLAP, with an IC50 value of 2.1 µM.[3] In contrast, its inhibitory effect on TNAP and IAP is significantly weaker, with IC50 values greater than 100 µM and 53 µM, respectively, showcasing a selectivity of over 25-fold for PLAP.[3] Levamisole, a widely used non-specific inhibitor, potently inhibits TNAP but has a much weaker effect on IAP and PLAP.[4]
The Drawbacks of Non-Specificity: Levamisole and Tetramisole
Levamisole and its racemic form, tetramisole, are well-established inhibitors of TNAP.[4][5] However, their lack of specificity is a significant limitation, leading to a range of off-target effects that can confound experimental results and pose risks in clinical applications.
Reported off-target effects of levamisole and tetramisole include:
-
Neurological Effects: Both compounds have been shown to suppress neuronal activity independently of their action on TNAP, potentially by blocking voltage-dependent sodium channels.[6]
-
Immunomodulatory Effects: Levamisole can have complex, dose-dependent effects on the immune system, including influencing T-cell proliferation and cytokine production.[7]
-
Other Adverse Effects: In humans, levamisole has been associated with adverse effects such as agranulocytosis, leukoencephalopathy, and vasculitis.[7]
These off-target activities underscore the critical need for specific inhibitors like this compound when the goal is to probe the function of a particular alkaline phosphatase isozyme.
Experimental Protocols: Measuring Inhibitor Potency
The determination of the half-maximal inhibitory concentration (IC50) is a standard method for quantifying the potency of an enzyme inhibitor. A common and robust method for alkaline phosphatase is a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.
Protocol: Determination of IC50 for Alkaline Phosphatase Inhibitors
Principle:
Alkaline phosphatase catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP) and inorganic phosphate. At an alkaline pH, pNP is deprotonated to the p-nitrophenolate ion, which is yellow and can be quantified by measuring its absorbance at 405 nm. The IC50 is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.[8]
Materials:
-
96-well clear, flat-bottom microtiter plates
-
Microplate reader capable of measuring absorbance at 405 nm
-
Purified alkaline phosphatase isozyme (e.g., PLAP, TNAP, IAP)
-
Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
p-Nitrophenyl phosphate (pNPP) solution
-
Inhibitor stock solution (e.g., this compound or levamisole in DMSO)
-
Stop Solution (e.g., 3 M NaOH)
Procedure:
-
Prepare Serial Dilutions of the Inhibitor: Prepare a series of dilutions of the inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer
-
Inhibitor dilution (or vehicle control)
-
Alkaline phosphatase enzyme solution
-
-
Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Initiate Reaction: Add the pNPP substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Add the Stop Solution to all wells to terminate the reaction.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank (no enzyme) wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[8][9]
-
Signaling Pathways and the Importance of Specific Inhibition
The distinct roles of alkaline phosphatase isozymes in various signaling pathways highlight the necessity of specific inhibitors for targeted research.
TNAP in Vascular Calcification
Tissue-nonspecific alkaline phosphatase plays a critical role in vascular calcification by hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of mineralization.[10] Increased TNAP activity leads to a decrease in PPi and an increase in inorganic phosphate (Pi), promoting the deposition of calcium phosphate crystals in the vascular wall.[10] The use of non-specific inhibitors like levamisole in studying this pathway can be confounded by their off-target effects on other cellular processes.
Caption: TNAP's role in promoting vascular calcification.
PLAP in Cancer
Placental alkaline phosphatase is often re-expressed in various cancers, including testicular, ovarian, and lung cancers, making it a potential biomarker and therapeutic target.[1] While its precise role in cancer is still under investigation, it is thought to be involved in tumor growth and invasion.[1][5] The high specificity of this compound makes it an invaluable tool for dissecting the role of PLAP in cancer signaling pathways without the confounding variables introduced by non-specific inhibitors.
Caption: Potential role of PLAP in cancer cell signaling.
Conclusion
The data clearly demonstrates that this compound offers a significant advantage over non-specific alkaline phosphatase inhibitors. Its high selectivity for PLAP allows for precise investigation of this isozyme's function in health and disease, particularly in the context of cancer research. The use of non-specific inhibitors like levamisole and tetramisole, with their documented off-target effects, can lead to ambiguous and potentially misleading results. For researchers and drug developers seeking to advance the field of alkaline phosphatase biology and therapeutics, the adoption of specific inhibitors like this compound is not just advantageous, but essential for robust and reliable scientific inquiry.
References
- 1. PLAP expression is linked to invasive tumor growth in urothelial carcinoma of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 美国GlpBio - ML-095 (hydrochloride) | placental alkaline phosphatase (PLAP) inhibitor | Cas# 1135318-57-8 [glpbio.cn]
- 3. bioassaysys.com [bioassaysys.com]
- 4. PLAP expression is linked to invasive tumor growth in urothelial carcinoma of the bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oncogene - Wikipedia [en.wikipedia.org]
- 7. sciencellonline.com [sciencellonline.com]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. Tissue Non-Specific Alkaline Phosphatase and Vascular Calcification: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Confirming On-Target Engagement of ML095 in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery, confirming that a molecule engages its intended target within the complex environment of a living cell is a critical step. This guide provides a comparative framework for confirming the on-target engagement of ML095, a known inhibitor of placental alkaline phosphatase (PLAP), with additional activity against intestinal (IAP) and tissue-nonspecific alkaline phosphatases (TNAP). We will explore established experimental methodologies, compare this compound with alternative alkaline phosphatase inhibitors, and provide detailed protocols to enable researchers to generate robust and reliable data.
Comparative Landscape of Alkaline Phosphatase Inhibitors
This compound is a potent and specific inhibitor of PLAP, an enzyme implicated in various physiological and pathological processes. However, to fully characterize its cellular activity, a comparison with other well-documented alkaline phosphatase inhibitors is essential. The following table summarizes key features of this compound and two alternative inhibitors, Levamisole and SBI-425.
| Feature | This compound | Levamisole | SBI-425 |
| Primary Target(s) | Placental Alkaline Phosphatase (PLAP) | Tissue-Nonspecific Alkaline Phosphatase (TNAP) | Tissue-Nonspecific Alkaline Phosphatase (TNAP) |
| Other Known Targets | Intestinal AP (IAP), Tissue-Nonspecific AP (TNAP) | Broad spectrum AP inhibitor | Selective for TNAP |
| Reported Cellular Effects | Inhibition of PLAP activity in biochemical assays. | Inhibition of TNAP-mediated mineralization in vascular smooth muscle cells. | Inhibition of arterial calcification in animal models. |
| Mechanism of Action | Direct, uncompetitive inhibition. | Uncompetitive inhibition. | Potent, selective inhibition. |
Experimental Protocols for Confirming On-Target Engagement
To definitively confirm that this compound engages its target(s) in a cellular context, a multi-pronged experimental approach is recommended. This involves both direct measurement of target binding and quantification of the functional consequences of this engagement.
Biochemical Assay: Measuring Alkaline Phosphatase Activity
A direct method to assess target engagement is to measure the enzymatic activity of alkaline phosphatase in cells treated with the inhibitor. The most common method utilizes the chromogenic substrate p-nitrophenyl phosphate (pNPP), which is hydrolyzed by alkaline phosphatase to the yellow-colored product p-nitrophenol.
Experimental Protocol: pNPP Assay for Cellular Alkaline Phosphatase Activity
-
Cell Culture and Treatment:
-
Plate cells (e.g., JEG-3 for PLAP, Saos-2 for TNAP) in a 96-well plate and culture until they reach 80-90% confluency.
-
Treat the cells with varying concentrations of this compound, an alternative inhibitor, or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) in serum-free media.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a suitable lysis buffer (e.g., 1% Triton X-100 in PBS) and incubating for 10 minutes on ice.
-
-
Enzymatic Reaction:
-
To each well of a new 96-well plate, add a portion of the cell lysate.
-
Initiate the reaction by adding the pNPP substrate solution (e.g., 1 mg/mL pNPP in a diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl2).
-
Incubate the plate at 37°C for 15-60 minutes, or until a yellow color develops.
-
-
Data Acquisition and Analysis:
-
Stop the reaction by adding 3M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the absorbance values to the total protein concentration of each lysate, determined by a standard protein assay (e.g., BCA assay).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Direct Target Binding: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct physical interaction between a drug and its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Protocol: CETSA for Alkaline Phosphatase
-
Cell Treatment and Lysis:
-
Treat cultured cells with this compound, an alternative inhibitor, or vehicle control.
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler.
-
Cool the tubes to room temperature.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Detection and Analysis:
-
Analyze the amount of soluble alkaline phosphatase in the supernatant by Western blotting using a specific antibody.
-
Quantify the band intensities and plot them against the temperature for each treatment condition.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates direct target engagement.
-
Functional Cellular Assay: Mineralization
For TNAP, a key function is its role in mineralization. A cell-based mineralization assay can provide functional evidence of on-target engagement by assessing the inhibitor's ability to block this process.
Experimental Protocol: In Vitro Mineralization Assay
-
Cell Culture:
-
Culture osteoblast-like cells (e.g., Saos-2) or vascular smooth muscle cells in a pro-calcifying medium containing elevated levels of calcium and phosphate.
-
-
Inhibitor Treatment:
-
Treat the cells with this compound, an alternative inhibitor, or vehicle control for the duration of the mineralization period (typically 7-14 days).
-
-
Assessment of Mineralization:
-
Wash the cells with PBS.
-
Stain the deposited calcium phosphate crystals with Alizarin Red S solution.
-
Visually assess the extent of mineralization by microscopy.
-
For quantitative analysis, destain the wells with a solution of 10% acetic acid and measure the absorbance of the extracted dye at 405 nm.
-
Data Presentation: Quantitative Comparison
To facilitate a direct comparison of this compound with other inhibitors, the quantitative data from the described experiments should be summarized in clear and concise tables.
Table 1: Inhibition of Alkaline Phosphatase Activity (IC50 Values)
| Compound | PLAP IC50 (nM) | TNAP IC50 (nM) | IAP IC50 (nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Levamisole | Experimental Value | Experimental Value | Experimental Value |
| SBI-425 | Experimental Value | Experimental Value | Experimental Value |
Table 2: Cellular Thermal Shift Assay (ΔTm Values)
| Compound (Concentration) | PLAP ΔTm (°C) | TNAP ΔTm (°C) |
| This compound | Experimental Value | Experimental Value |
| Levamisole | Experimental Value | Experimental Value |
| SBI-425 | Experimental Value | Experimental Value |
Table 3: Inhibition of In Vitro Mineralization
| Compound (Concentration) | % Inhibition of Mineralization |
| This compound | Experimental Value |
| Levamisole | Experimental Value |
| SBI-425 | Experimental Value |
Visualizing Cellular Engagement: Pathways and Workflows
Diagrams are invaluable for illustrating complex biological processes and experimental procedures.
Caption: Signaling pathway of alkaline phosphatase in mineralization.
Caption: Experimental workflow for the pNPP biochemical assay.
Caption: Experimental workflow for the Cellular Thermal Shift Assay.
Caption: Decision tree for selecting the appropriate assay.
By employing a combination of biochemical, biophysical, and functional cellular assays, researchers can confidently confirm the on-target engagement of this compound and rigorously compare its performance against alternative inhibitors. This comprehensive approach is essential for advancing our understanding of this compound's mechanism of action and its potential as a therapeutic agent.
Safety Operating Guide
Proper Disposal Procedures for ML095: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of ML095.
This compound, a specific inhibitor of placental alkaline phosphatase (PLAP), is a valuable tool in biomedical research.[1][2][3] Its CAS number is 1135318-57-8.[2][4] According to safety information from suppliers, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H318: Causes serious eye damage
-
H335: May cause respiratory irritation[5]
These classifications necessitate that this compound be treated as hazardous waste, requiring specific disposal procedures. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][6]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles or a face shield to protect from eye contact.
-
Chemical-resistant gloves to prevent skin irritation.
-
A laboratory coat.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[7]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Accumulation | Up to 55 gallons in a Satellite Accumulation Area (SAA). | [2] |
| Maximum Acutely Toxic Waste | Up to 1 quart (liquid) or 1 kilogram (solid) for P-listed wastes. | [2] |
| Container Fill Level | Do not fill containers more than ¾ full to allow for expansion and prevent spills. | [3] |
| pH for Neutralized Aqueous Waste (if applicable) | Between 5.5 and 10.5 for drain disposal of non-hazardous, neutralized solutions. Note: This is not a recommended disposal method for this compound. | [8] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard procedure for the disposal of this compound waste, including pure solid chemical, contaminated labware, and solutions.
Waste Segregation and Collection
-
Solid Waste: Collect un-used or expired solid this compound, along with any grossly contaminated items such as weighing boats or filter paper, in a designated hazardous waste container.
-
Contaminated Labware: Disposable items like pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a separate, clearly labeled container for solid chemical waste.[9]
-
Solutions: Aqueous or solvent-based solutions containing this compound must be collected in a designated liquid hazardous waste container. Do not mix with incompatible waste streams. For instance, never mix oxidizing acids with organic chemicals.[3]
-
Empty Containers: The original container of this compound, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[1] After rinsing and air-drying in a fume hood, the container can be disposed of in the regular trash after defacing the label.[1]
Container Management
-
Compatibility: Use containers that are chemically compatible with this compound and any solvents used. Plastic containers are often preferred.[2]
-
Condition: Ensure waste containers are in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[5]
-
Closure: Keep hazardous waste containers closed at all times, except when adding waste.[1]
Labeling
Proper labeling is critical for safety and regulatory compliance. The waste container must be clearly labeled with:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound " or "1-(3,4-dihydroxyphenyl)-2-(2-ethyl-1H-imidazol-1-yl)-ethanone, monohydrochloride ".
-
The approximate concentration and quantity of the waste.
-
The date when the first waste was added to the container.
-
The name of the principal investigator or laboratory contact.
Storage
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4]
-
The SAA must be a secondary containment system, such as a tray, to contain any potential leaks.
-
Segregate the this compound waste from incompatible materials. For example, store it separately from strong acids, bases, and oxidizers.[4]
Arranging for Disposal
-
Once the container is full or has been in accumulation for the maximum allowed time (typically six to twelve months, check your institution's policy), arrange for its collection by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.[3][5]
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve an online form or a phone call.
Experimental Workflow for Disposal
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and hazardous waste management plans for any additional requirements.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. acs.org [acs.org]
- 9. ehs.princeton.edu [ehs.princeton.edu]
Essential Safety and Handling Guidelines for ML095
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the selective Placental Alkaline Phosphatase (PLAP) inhibitor, ML095 (CAS: 1135318-57-8). Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of experimental outcomes. This compound should be treated as a hazardous substance.[1]
Personal Protective Equipment (PPE) and Handling
Proper personal protective equipment is mandatory when handling this compound to prevent accidental exposure. The following step-by-step procedures should be followed in a designated laboratory area.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.
-
Hand Protection: Use impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use and disposed of properly after handling the compound.
-
Body Protection: A standard laboratory coat must be worn at all times.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.
Handling Protocol:
-
Before use, carefully review the Safety Data Sheet (SDS).
-
Avoid all direct contact with the skin, eyes, and clothing.[1]
-
Do not ingest or inhale the compound.[1]
-
Weigh and handle the solid form of this compound in a contained environment to prevent dust generation.
-
When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Wash hands thoroughly with soap and water after handling is complete.[1]
Storage and Disposal Plan
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The compound in its solid form is stable for at least two years when stored at -20°C.[1]
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the compound to enter drains or waterways.
-
Contaminated labware and disposable PPE should be placed in a designated hazardous waste container.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1135318-57-8 | [1][2][3] |
| Molecular Formula | C₁₃H₁₄N₂O₃ • HCl | [1] |
| Formula Weight | 282.7 g/mol | [1] |
| Purity | ≥98% | [1] |
| Form | Crystalline solid | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥2 years at -20°C | [1] |
| Solubility (DMSO) | Approx. 10 mg/mL | [1] |
Signaling Pathway Inhibition
Caption: Inhibitory action of this compound on Placental Alkaline Phosphatase (PLAP).
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for preparing an this compound stock solution.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
